E3 Ligase Ligand-linker Conjugate 115
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C37H45FN4O7S |
|---|---|
分子量 |
708.8 g/mol |
IUPAC名 |
(2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenyl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H45FN4O7S/c1-22-30(50-21-40-22)25-9-10-26(29(17-25)47-14-11-23-5-7-24(8-6-23)34-48-15-16-49-34)19-39-32(44)28-18-27(43)20-42(28)33(45)31(36(2,3)4)41-35(46)37(38)12-13-37/h5-10,17,21,27-28,31,34,43H,11-16,18-20H2,1-4H3,(H,39,44)(H,41,46)/t27-,28+,31-/m1/s1 |
InChIキー |
XDKWTJNCEXTMIT-CKIYMEHHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of E3 Ligase Ligand-linker Conjugate 115
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 115 is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. Specifically, it serves as a precursor to PROTAC SMARCA2/4-degrader-27, a molecule designed to induce the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4.[1] This technical guide provides a comprehensive overview of the mechanism of action, supported by available data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
The core principle behind this compound lies in its role within the PROTAC technology. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This compound provides the E3 ligase-binding component and the linker for the construction of the final PROTAC.
Core Mechanism of Action
This compound facilitates the degradation of SMARCA2 and SMARCA4 proteins through its incorporation into PROTAC SMARCA2/4-degrader-27. The mechanism can be broken down into the following key steps:
-
Formation of the Ternary Complex: Once synthesized into PROTAC SMARCA2/4-degrader-27, the molecule enters the cell. The PROTAC then simultaneously binds to the bromodomain of the target proteins, SMARCA2 or SMARCA4, and to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This is facilitated by the VH032-based ligand present in the conjugate.[1] This binding event brings the target protein and the E3 ligase into close proximity, forming a ternary complex (Target Protein - PROTAC - E3 Ligase).
-
Ubiquitination of the Target Protein: The formation of the ternary complex enables the E3 ligase (VHL) to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2/4 protein. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated SMARCA2/4 protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
This targeted degradation of SMARCA2 and SMARCA4 is a promising therapeutic strategy, particularly in cancers where these proteins are implicated in driving tumor growth and survival.
Quantitative Data on SMARCA2/4 Degraders
While specific data for PROTAC SMARCA2/4-degrader-27 is not publicly available, the following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of other relevant VHL-based and Cereblon-based SMARCA2/4 PROTAC degraders. This data provides a benchmark for the expected efficacy of such compounds.
Table 1: Degradation Potency of VHL-based SMARCA2/4 PROTACs
| Compound | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Source |
| SMARCA2/4-degrader-3 | SMARCA2/4 | MV4-11 | <100 | Not Reported | [2] |
| Compound 5 | SMARCA2 | RKO | 78 | 46 | [3] |
| SMD-3236 | SMARCA2 | Not Specified | < 1 | > 95 | [4] |
Table 2: Degradation Potency of Cereblon-based SMARCA2/4 PROTACs
| Compound | Target Protein(s) | Cell Line | Timepoint | DC50 (nM) | Dmax (%) | Source |
| YDR1 | SMARCA2 | H1792 | 24h | 69 | 87 | [5] |
| YDR1 | SMARCA2 | H1792 | 48h | 60 | 94 | [5] |
| YD54 | SMARCA2 | H1792 | 24h | 8.1 | 98.9 | [5] |
| YD54 | SMARCA2 | H1792 | 48h | 16 | 99.2 | [5] |
| SMARCA2/4-degrader-1 | SMARCA2/4 | A549 | 24h | <100 | >90 | [6] |
| SMARCA2 degrader-15 | SMARCA2/4 | A549 | 24h | <100 | >90 | [7] |
| SMARCA2/4-degrader-33 | SMARCA2/4 | A549 | 24h | <100 | >90 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in characterizing the mechanism of action of PROTACs derived from this compound.
Protocol 1: Synthesis of PROTAC SMARCA2/4-degrader-27
This protocol describes the general procedure for conjugating an E3 ligase ligand-linker with a target protein ligand.
Materials:
-
This compound (containing a reactive functional group)
-
SMARCA2/4 bromodomain ligand with a compatible reactive functional group
-
Appropriate solvent (e.g., DMF, DMSO)
-
Coupling agents (e.g., HATU, HOBt) if forming an amide bond
-
Base (e.g., DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the SMARCA2/4 bromodomain ligand in the chosen solvent.
-
Add the coupling agents and base to activate the carboxylic acid (if applicable).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 12-24 hours), monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using preparative HPLC to obtain the final PROTAC SMARCA2/4-degrader-27.
-
Confirm the identity and purity of the final product by analytical techniques such as NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2/4 in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing SMARCA2 and SMARCA4 (e.g., A549, SW1573)
-
PROTAC SMARCA2/4-degrader-27
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC SMARCA2/4-degrader-27 or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Signaling Pathway of PROTAC-mediated Degradation
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for Protein Degradation Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MZ1: A von Hippel-Lindau (VHL) E3 Ligase Ligand-linker Conjugate for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MZ1, a pioneering Proteolysis Targeting Chimera (PROTAC). As the initially requested "E3 Ligase Ligand-linker Conjugate 115" is not a publicly documented molecule, this guide focuses on the well-characterized and foundational PROTAC, MZ1, as a representative example of this class of molecules. MZ1 is a heterobifunctional molecule designed to induce the selective degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
MZ1 is composed of three key components: a ligand that binds to the BET bromodomains (derived from the inhibitor JQ1), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] By simultaneously binding to both BRD4 and VHL, MZ1 acts as a molecular bridge, inducing the formation of a ternary complex.[3] This proximity facilitates the VHL-mediated poly-ubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4] This event-driven, catalytic mechanism allows sub-stoichiometric concentrations of MZ1 to induce the degradation of a substantial amount of the target protein.[3]
A critical aspect of MZ1's efficacy is the cooperative formation of the ternary complex.[5] The structure of the BRD4 bromodomain 2 (BRD4BD2) in complex with MZ1 and VHL reveals that the PROTAC induces new protein-protein interactions between the E3 ligase and the target protein.[6] These induced contacts contribute to the stability and preferential formation of the ternary complex, which is a key determinant of selective and efficient protein degradation.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for MZ1, including binding affinities and cellular degradation performance.
Table 1: Binding Affinities of MZ1 and Ternary Complex Formation
This table presents the dissociation constants (Kd) for MZ1 binding to BET bromodomains and the VHL E3 ligase complex (VCB: VHL-ElonginC-ElonginB), as well as the dissociation constant and cooperativity of the ternary complex, primarily determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Interaction | Ligand/Complex | Technique | Kd (nM) | Source(s) |
| Binary Binding | ||||
| MZ1 <-> VCB Complex | MZ1 | ITC | 66 | [3][7] |
| MZ1 <-> BRD4 (BD2) | MZ1 | ITC | 15 | [3][7] |
| MZ1 <-> BRD2 (BD2) | MZ1 | ITC | 228 | [8] |
| MZ1 <-> BRD3 (BD2) | MZ1 | ITC | 115 | [8] |
| Ternary Complex Formation | ||||
| BRD4BD2::MZ1::VCB | MZ1 | ITC | 3.7 | [3][7] |
| Cooperativity (α) | ||||
| BRD4BD2::MZ1::VCB | MZ1 | ITC/SPR | >1 (Positive) | [5][9] |
Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. A value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes would suggest.
Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of MZ1
This table summarizes the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of BET proteins induced by MZ1 in various cell lines, typically after 24 hours of treatment.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Source(s) |
| HeLa | BRD4 | ~2-20 | >90 | [7][10] |
| HeLa | BRD2 | >1000 | Not specified | [8] |
| HeLa | BRD3 | ~500 | Not specified | [8] |
| MV4;11 | BRD4 | Not specified | ~90 | [7] |
| 22Rv1 | BRD4 | 13 | Not specified | [8] |
| 22Rv1 | BRD2 | 806 | Not specified | [8] |
| 22Rv1 | BRD3 | 175 | Not specified | [8] |
Experimental Protocols
Reproducing and building upon the findings related to MZ1 requires robust experimental methodologies. The following are detailed protocols for key experiments used in its characterization.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Cooperativity
Objective: To determine the thermodynamic parameters (Kd, ΔH, n) of binary (e.g., MZ1-VHL) and ternary (e.g., VHL-(MZ1+BRD4)) complex formation.
Materials:
-
Purified recombinant proteins (e.g., BRD4 bromodomains, VHL-ElonginB-ElonginC complex).
-
MZ1 compound.
-
ITC instrument (e.g., Malvern MicroCal series).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze all protein solutions against the ITC buffer to ensure precise buffer matching.
-
Prepare a stock solution of MZ1 in 100% DMSO. Dilute to the final desired concentration in the ITC buffer. The final DMSO concentration must be identical in both the syringe and cell solutions to minimize heats of dilution.[10]
-
-
Instrument Setup:
-
Titration (Binary Interaction Example: VHL into MZ1):
-
Load the protein solution (e.g., VHL at 10-20 µM) into the sample cell.[10]
-
Load the MZ1 solution (e.g., 100-200 µM) into the injection syringe.[10]
-
Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of 20-30 injections (1-2 µL each) of MZ1 into the VHL solution, with sufficient spacing between injections for the signal to return to baseline.[8]
-
-
Titration (Ternary Complex):
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
-
Cooperativity (α) can be calculated by comparing the Kd of a binary interaction with the apparent Kd in the presence of the third component.[5]
-
Western Blot for Cellular Protein Degradation
Objective: To quantify the reduction of BRD4 protein levels in cells following treatment with MZ1.
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1).[8]
-
MZ1 stock solution in DMSO.
-
Cell culture medium and reagents.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH/β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BRD4 and a loading control overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[4]
-
Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the MZ1 concentration to determine the DC50 and Dmax.
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that MZ1-induced ternary complex formation leads to the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b).[13]
-
Recombinant E3 ligase complex (VHL-ElonginB-ElonginC).
-
Recombinant target protein (e.g., GST-tagged BRD4).[13]
-
Ubiquitin (and/or biotinylated ubiquitin for detection).[13]
-
ATP.
-
MZ1.
-
Ubiquitination reaction buffer.
Protocol:
-
Reaction Setup: Assemble reactions on ice. A typical reaction might include the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.[14]
-
Initiation: Add MZ1 or DMSO (vehicle control) to the respective tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing for the target protein (BRD4). A ladder of higher molecular weight bands corresponding to poly-ubiquitinated BRD4 should be visible in the MZ1-treated sample.[14]
References
- 1. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 115 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 115, a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for the degradation of SMARCA2 and SMARCA4 proteins. This document details the components of the conjugate, outlines the synthesis of the resulting PROTAC, presents key quantitative data from analogous SMARCA2/4 degraders, and provides detailed experimental protocols for their evaluation.
Introduction to PROTAC Technology and SMARCA2/4 Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2][3] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[2][4] In certain cancers with mutations in one of these subunits, the other becomes essential for cell survival, creating a synthetic lethal dependency.[4] Therefore, targeted degradation of SMARCA2 or SMARCA4 using PROTACs presents a promising therapeutic strategy.[2][4]
This compound is a pre-formed molecule designed to streamline the synthesis of PROTACs targeting SMARCA2/4. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to a linker with a reactive functional group for conjugation to a SMARCA2/4-binding ligand.
Components of this compound
This compound is a constituent of PROTAC SMARCA2/4-degrader-27 . The core components of this degrader are:
-
E3 Ligase Ligand: VH032-cyclopropane-F , a derivative of the well-characterized VHL ligand VH032.[5][6][7] This moiety binds to the VHL E3 ligase, hijacking it for the degradation of the target protein.
-
Linker: A chemical linker that connects the E3 ligase ligand to the target protein ligand. The specific structure of the linker in Conjugate 115 is designed to ensure the optimal orientation and distance between the E3 ligase and the target protein for efficient ubiquitination.
-
Target Protein Ligand: SMARCA-BD ligand 1 , which binds to the bromodomain of SMARCA2 and SMARCA4.[8][9][10]
The fully assembled PROTAC, PROTAC SMARCA2/4-degrader-27 , has the CAS number 2375564-54-6.[11]
Quantitative Data for SMARCA2/4 Degraders
Table 1: In Vitro Degradation Potency of Representative SMARCA2/4 PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| A947 | SMARCA2 | SW1573 | 0.039 | >95 | [12] |
| SMARCA4 | SW1573 | 1.1 | ~92 | [12] | |
| SMD-3040 | SMARCA2 | MOLM-13 | <10 | >90 | [13][14] |
DC₅₀: Concentration required for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: In Vitro Anti-proliferative Activity of a Representative SMARCA2 PROTAC
| PROTAC | Cell Line | Genotype | IC₅₀ (nM) | Reference |
| A947 | NCI-H1944 | SMARCA4-mutant | 1.9 | [12] |
IC₅₀: Concentration required for 50% inhibition of cell proliferation.
Synthesis and Experimental Protocols
General Synthesis of a SMARCA2/4 PROTAC
The synthesis of a PROTAC like SMARCA2/4-degrader-27 involves the conjugation of the E3 ligase ligand-linker entity with the target protein ligand. A generalized synthetic scheme is presented below.
Caption: Generalized workflow for the synthesis of PROTAC SMARCA2/4-degrader-27.
Protocol for Final Coupling (Illustrative Example):
-
Dissolve this compound (with a terminal carboxylic acid) and SMARCA-BD ligand 1 (with a free amine) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-16 hours) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using preparative HPLC to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Experimental Evaluation of PROTAC Activity
Western Blotting for Protein Degradation:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or Vinculin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells (e.g., SMARCA4-mutant NCI-H1944) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a SMARCA2/4 PROTAC leading to cancer cell death.
The SMARCA2/4 PROTAC, by degrading its target proteins, disrupts the function of the SWI/SNF complex. This leads to altered chromatin remodeling and dysregulation of gene expression programs that are critical for cancer cell proliferation and survival. Ultimately, this can result in cell cycle arrest and apoptosis in cancer cells that are dependent on SMARCA2 or SMARCA4.
Conclusion
This compound represents a key enabling tool for the development of PROTACs targeting the therapeutically important SMARCA2/4 proteins. While detailed public data on the specific performance of PROTAC SMARCA2/4-degrader-27 is limited, the information available for analogous compounds demonstrates the high potency and selectivity that can be achieved with this approach. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel SMARCA2/4 degraders, paving the way for new cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 5. a2bchem.com [a2bchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SMARCA-BD ligand 1 for Protac dihydrochloride | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure of E3 Ligase Ligand-linker Conjugate 115
For Researchers, Scientists, and Drug Development Professionals
Abstract
E3 Ligase Ligand-linker Conjugate 115 is a crucial chemical intermediate employed in the synthesis of potent Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a foundational building block for the creation of SMARCA2/4-degrader-27, a molecule designed to induce the degradation of the SMARCA2 and SMARCA4 proteins, which are key components of the BAF chromatin remodeling complex and are implicated in various cancers. This technical guide provides a comprehensive overview of the structure, synthesis, and properties of this compound, including detailed experimental protocols and relevant quantitative data.
Core Structure and Chemical Properties
This compound is a heterobifunctional molecule comprising a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, covalently attached to a flexible linker. The VHL ligand portion of the conjugate is a derivative of the well-characterized VHL ligand, VH032. The linker component is designed to provide the appropriate length and chemical properties to facilitate the formation of a stable ternary complex between the target protein (SMARCA2/4), the PROTAC, and the VHL E3 ligase.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2375564-59-1 |
| Molecular Formula | C37H45FN4O7S |
| Molecular Weight | 724.84 g/mol |
Note: Data sourced from publicly available chemical supplier information.
The precise chemical structure of this compound, as depicted in various chemical databases, consists of the VHL ligand featuring a hydroxylated proline moiety and a fluorinated cyclopropyl (B3062369) group, connected to a linker terminating in a reactive functional group suitable for conjugation to a target protein ligand.
Role in PROTAC Synthesis and Mechanism of Action
This compound is a key precursor in the synthesis of the PROTAC SMARCA2/4-degrader-27. The synthesis involves the covalent attachment of a SMARCA2/4 bromodomain ligand to the reactive terminus of the linker on Conjugate 115.
The resulting PROTAC, SMARCA2/4-degrader-27, functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The VHL ligand moiety of the PROTAC binds to the VHL E3 ligase, while the SMARCA2/4 ligand binds to the target proteins. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2 or SMARCA4. The poly-ubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The synthesis of this compound and its subsequent use in generating the final PROTAC are detailed in the supplementary information of the seminal paper by Farnaby et al. in Nature Chemical Biology (2019). The following is a summarized protocol based on the likely synthetic route for analogous compounds.
Synthesis of the VHL Ligand-Linker Conjugate
The synthesis is a multi-step process that typically involves:
-
Preparation of the functionalized VHL ligand: This starts with commercially available precursors and involves several steps of protection, coupling, and deprotection to build the core VHL ligand structure. Key reactions include amide bond formations and the introduction of the characteristic fluorocyclopropyl group.
-
Attachment of the linker: A bifunctional linker with appropriate protecting groups is then coupled to a specific position on the VHL ligand, often at a phenolic hydroxyl group. This reaction is typically an etherification or a similar nucleophilic substitution.
-
Final deprotection and purification: The terminal functional group on the linker is deprotected to allow for subsequent conjugation. The final product is purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC).
Characterization Methods
The structure and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
Quantitative Data
Table 2: Degradation Potency of ACBI1 in MV-4-11 cells[1]
| Target Protein | DC50 (nM) |
| SMARCA2 | 6 |
| SMARCA4 | 11 |
| PBRM1 | 32 |
DC50: Half-maximal degradation concentration.
The high potency of the final PROTAC indicates that the VHL ligand component of the conjugate effectively engages the VHL E3 ligase, a prerequisite for efficient target degradation.
Signaling Pathways
The degradation of SMARCA2 and SMARCA4 by the resulting PROTAC has significant downstream effects on cellular signaling. These proteins are the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The loss of these ATPases disrupts the normal function of the BAF complex, leading to changes in the accessibility of DNA to transcription factors. In certain cancer contexts, such as SMARCA4-mutant cancers, the degradation of the remaining SMARCA2 is synthetically lethal, leading to cell cycle arrest and apoptosis.[1]
Conclusion
This compound is a specialized and critical reagent for the synthesis of advanced PROTAC degraders targeting the SMARCA2 and SMARCA4 proteins. Its structure is rationally designed to effectively recruit the VHL E3 ligase, enabling the targeted degradation of proteins of interest. The successful application of this conjugate in creating potent anti-cancer PROTACs underscores the power of this technology in modern drug discovery and highlights the importance of well-designed chemical building blocks. Further research into the optimization of such conjugates will continue to drive the development of novel therapeutics for a wide range of diseases.
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 115 and its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 115 , a key building block in the synthesis of PROTACs, and its application in the development of PROTAC SMARCA2/4-degrader-27 , a potent degrader of the chromatin remodeling enzymes SMARCA2 and SMARCA4. This document details the underlying mechanism of action, presents available quantitative data, outlines detailed experimental protocols for characterization, and provides visualizations of the critical pathways and workflows.
Introduction to Targeted Protein Degradation and PROTACs
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases are a crucial component of this system, responsible for recognizing specific substrate proteins and catalyzing the attachment of ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then targeted for destruction by the proteasome.
PROTACs are rationally designed molecules that hijack this natural process. They consist of three key components:
-
A ligand for an E3 ubiquitin ligase: This "warhead" recruits a specific E3 ligase.
-
A ligand for the protein of interest (POI): This "anchor" binds to the target protein intended for degradation.
-
A chemical linker: This connects the two ligands, bringing the E3 ligase and the POI into close proximity.
This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, leading to its degradation by the proteasome.
This compound: A Building Block for SMARCA2/4 Degradation
This compound is a synthetic intermediate used in the construction of PROTACs. Specifically, it serves as a precursor for the synthesis of PROTAC SMARCA2/4-degrader-27 [1][2]. This conjugate incorporates two of the three essential components of a PROTAC: the E3 ligase ligand and the linker.
The E3 Ligase Ligand: A Von Hippel-Lindau (VHL) Ligand
This compound utilizes a derivative of the well-characterized VHL ligand, VH032-cyclopropane-F [1]. The von Hippel-Lindau E3 ubiquitin ligase is a popular choice for PROTAC design due to its well-defined substrate recognition domain and its involvement in the degradation of hypoxia-inducible factors (HIFs). By incorporating a VHL ligand, PROTACs can effectively recruit the VHL E3 ligase complex to the target protein.
The Linker
The linker component of this compound is crucial for establishing the appropriate distance and orientation between the VHL E3 ligase and the target protein, SMARCA2/4. While the exact chemical structure of the linker in conjugate 115 is proprietary, it is designed to facilitate the formation of a stable and productive ternary complex (VHL-PROTAC-SMARCA2/4). The properties of the linker, such as its length, rigidity, and composition, significantly influence the efficacy and selectivity of the final PROTAC.
PROTAC SMARCA2/4-degrader-27: Targeting Chromatin Remodelers
PROTAC SMARCA2/4-degrader-27 is the final heterobifunctional molecule synthesized using this compound[1]. It is designed to induce the degradation of SMARCA2 and SMARCA4, two key ATP-dependent helicases of the SWI/SNF chromatin remodeling complex.
The Target Ligand: A SMARCA Bromodomain (BD) Ligand
The target-binding component of PROTAC SMARCA2/4-degrader-27 is a ligand that binds to the bromodomains of SMARCA2 and SMARCA4[1]. Bromodomains are protein interaction modules that recognize acetylated lysine (B10760008) residues, often found on histone tails, and play a critical role in chromatin organization and gene regulation. By targeting the bromodomain, the PROTAC can effectively tether the VHL E3 ligase to the SMARCA2/4 proteins.
Mechanism of Action of PROTAC SMARCA2/4-degrader-27
The mechanism of action of PROTAC SMARCA2/4-degrader-27 follows the classical PROTAC paradigm.
Caption: Mechanism of PROTAC SMARCA2/4-degrader-27 action.
Quantitative Data
The efficacy of PROTACs is typically characterized by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTAC SMARCA2/4-degrader-27 is not publicly available, the following table summarizes representative data for other VHL-based SMARCA2/4 degraders, which are expected to have similar performance characteristics.
| Degrader | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A947 | SMARCA2 | SW1573 | <0.1 | >90 | --INVALID-LINK-- |
| A947 | SMARCA4 | SW1573 | 1.1 | ~90 | --INVALID-LINK-- |
| Compound 17 | SMARCA2/4 | HT1080 | 0.1 | >95 | --INVALID-LINK-- |
| Compound 9 | SMARCA2 | HT1080 | 0.2 | >95 | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of PROTAC SMARCA2/4-degrader-27.
Western Blotting for SMARCA2/4 Degradation
This protocol is used to quantify the reduction in SMARCA2 and SMARCA4 protein levels following treatment with the PROTAC.
Caption: Experimental workflow for Western blotting.
Materials:
-
Cell line of interest (e.g., a SMARCA4-mutant cancer cell line)
-
PROTAC SMARCA2/4-degrader-27
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a dose-response of PROTAC SMARCA2/4-degrader-27 or vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the VHL-PROTAC-SMARCA2/4 ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western blotting)
-
Antibody for immunoprecipitation (e.g., anti-VHL)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Immunoprecipitation: Incubate cell lysates with anti-VHL antibody or control IgG overnight at 4°C.
-
Bead Binding: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against SMARCA2, SMARCA4, and VHL. The presence of SMARCA2/4 in the VHL immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Cell Viability Assay
This protocol assesses the functional consequence of SMARCA2/4 degradation on cell proliferation.
Materials:
-
Cell line of interest
-
PROTAC SMARCA2/4-degrader-27
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of the PROTAC.
-
Incubation: Incubate for a relevant period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs targeting SMARCA2 and SMARCA4. The resulting PROTAC, SMARCA2/4-degrader-27, leverages the VHL E3 ligase to induce the degradation of these key chromatin remodeling proteins, offering a promising therapeutic strategy for cancers with dependencies on SWI/SNF complex activity. The experimental protocols outlined in this guide provide a framework for the robust characterization of this and similar PROTAC molecules, paving the way for further advancements in the field of targeted protein degradation.
References
Core Principles of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the fundamental principles and applications of E3 Ligase Ligand-linker Conjugates, essential tools in the field of targeted protein degradation. While this document will reference "E3 Ligase Ligand-linker Conjugate 115" as a specific example, the core concepts, experimental workflows, and data interpretation strategies discussed are broadly applicable to this entire class of molecules. These conjugates are pivotal precursors for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.
Introduction to E3 Ligase Ligand-Linker Conjugates and PROTAC Technology
E3 Ligase Ligand-linker Conjugates are synthetic molecules that form one of the two key reactive components of a PROTAC.[] A PROTAC is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from the cell.[2] It achieves this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3]
A typical PROTAC molecule consists of three parts:
-
A ligand that binds to a target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[4]
E3 Ligase Ligand-linker Conjugates provide the latter two components in a pre-assembled format.[5] For instance, this compound is utilized in the synthesis of PROTAC SMARCA2/4-degrader-27.[6][7] This modular approach simplifies the development of new PROTACs, as researchers can couple a variety of target protein ligands to a validated E3 ligase ligand-linker moiety.[]
The primary advantage of this technology is its ability to target proteins previously considered "undruggable" by traditional inhibitor-based approaches.[2] Instead of merely blocking a protein's function, PROTACs physically remove the protein from the cellular environment.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The fundamental mechanism of action for any PROTAC synthesized from an E3 ligase ligand-linker conjugate is the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ligase.[2] This proximity-induced event triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule itself is not degraded and can continue to act catalytically, degrading multiple copies of the target protein.[2]
References
- 2. mdpi.com [mdpi.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 115 for the Synthesis of SMARCA2/4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 115, a critical building block in the synthesis of potent SMARCA2/4 degraders. The targeted degradation of SMARCA2 and SMARCA4, core ATPase subunits of the SWI/SNF chromatin remodeling complex, represents a promising therapeutic strategy in oncology, particularly for cancers harboring mutations in these genes. This document details the components, synthesis, and application of a specific degrader synthesized from Conjugate 115, referred to as PROTAC SMARCA2/4-degrader-27.
Introduction to Targeted Protein Degradation and SMARCA2/4
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[1]
SMARCA2 (BRM) and SMARCA4 (BRG1) are mutually exclusive ATPases in the SWI/SNF complex, which plays a fundamental role in regulating gene expression by altering chromatin structure.[2] Mutations in SWI/SNF components are common in various cancers, and in some contexts, the loss of one paralog creates a dependency on the other, a concept known as synthetic lethality.[3] This makes the targeted degradation of SMARCA2 in SMARCA4-mutant cancers a compelling therapeutic approach.[4]
This compound and PROTAC SMARCA2/4-degrader-27
This compound (CAS No. 2375564-59-1) is a pre-formed molecule consisting of an E3 ligase ligand and a chemical linker, designed to streamline the synthesis of PROTACs.[5][6] This conjugate serves as a key intermediate for the creation of PROTAC SMARCA2/4-degrader-27 (CAS No. 2375564-54-6).[7]
The final degrader, PROTAC SMARCA2/4-degrader-27, is assembled from three core components:
-
E3 Ligase Ligand: The E3 ligase ligand component of Conjugate 115 is VH032-cyclopropane-F , which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7]
-
Linker: A chemical linker that connects the VHL ligand to the SMARCA2/4 ligand.
-
Target Protein Ligand: The molecule that binds to the bromodomain of SMARCA2 and SMARCA4 is SMARCA-BD ligand 1 for Protac .[7]
The modular design of PROTAC synthesis, facilitated by intermediates like Conjugate 115, allows for the efficient exploration of different combinations of ligands and linkers to optimize degradation potency and selectivity.
Quantitative Data
| Degrader Name | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| PROTAC SMARCA2/4-degrader-19 | SMARCA2/4 | MV411 | <100 | >90 | [8] |
| A947 | SMARCA2 | SW1573 | ~10 | >90 | [4] |
| ACBI1 | SMARCA2/4 | Multiple | - | - | [1] |
Note: DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTAC SMARCA2/4-degrader-27 and the general workflow for its synthesis and evaluation are depicted in the following diagrams.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of SMARCA2/4 degraders.
General Protocol for PROTAC Synthesis
This protocol outlines a general procedure for the final coupling step to synthesize PROTAC SMARCA2/4-degrader-27 from this compound and SMARCA-BD ligand 1 for Protac. It is assumed that the linker on Conjugate 115 has a terminal carboxylic acid and the SMARCA-BD ligand has a free amine for amide bond formation.
Materials:
-
This compound
-
SMARCA-BD ligand 1 for Protac
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography or a preparative HPLC system
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add SMARCA-BD ligand 1 for Protac (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude PROTAC SMARCA2/4-degrader-27 by flash column chromatography on silica gel or by preparative HPLC to yield the final product of high purity.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blot Analysis of SMARCA2/4 Degradation
This protocol details the steps to assess the degradation of SMARCA2 and SMARCA4 in cancer cells after treatment with the PROTAC degrader.[9]
Materials:
-
Cancer cell line of interest (e.g., a SMARCA4-mutant non-small cell lung cancer line)
-
Cell culture medium and supplements
-
PROTAC SMARCA2/4-degrader-27
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of PROTAC SMARCA2/4-degrader-27 in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the degrader or vehicle for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into each lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-SMARCA2, anti-SMARCA4, and loading control) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the SMARCA2 and SMARCA4 bands to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
-
Protocol for Ternary Complex Formation Assay (Conceptual)
Assessing the formation of the SMARCA2/4-PROTAC-VHL ternary complex is crucial for understanding the mechanism of action of the degrader. Techniques like NanoBRET™ or AlphaLISA® are commonly employed for this purpose.[10][11] Below is a conceptual outline of how such an assay could be performed.
Principle: This assay measures the proximity of SMARCA2/4 and VHL induced by the PROTAC. One protein is tagged with a donor fluorophore/enzyme and the other with an acceptor. Upon ternary complex formation, the donor and acceptor are brought close enough for energy transfer to occur, generating a detectable signal.
Materials:
-
Recombinant tagged SMARCA2 or SMARCA4 (e.g., with NanoLuc®)
-
Recombinant tagged VHL (e.g., with HaloTag®)
-
PROTAC SMARCA2/4-degrader-27
-
Appropriate assay buffer and detection reagents (e.g., HaloTag® ligand, NanoLuc® substrate)
-
Microplate reader capable of detecting the specific energy transfer signal.
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins and a serial dilution of the PROTAC in the assay buffer.
-
Assay Plate Setup: In a suitable microplate, add the tagged SMARCA2/4 protein and the tagged VHL protein.
-
PROTAC Addition: Add the serially diluted PROTAC SMARCA2/4-degrader-27 to the wells. Include controls with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Detection: Add the necessary detection reagents according to the manufacturer's protocol for the specific assay technology being used (e.g., NanoBRET™, AlphaLISA®).
-
Measurement: Read the plate on a microplate reader to measure the signal generated by the energy transfer.
-
Data Analysis: Plot the signal as a function of the PROTAC concentration to determine the EC50 for ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[10]
Conclusion
This compound is a valuable chemical tool that facilitates the synthesis of PROTAC SMARCA2/4-degrader-27. The targeted degradation of SMARCA2 and SMARCA4 holds significant promise as a therapeutic strategy for cancers with specific genetic vulnerabilities. This technical guide provides researchers with the foundational knowledge and detailed protocols necessary to synthesize, evaluate, and understand the mechanism of action of SMARCA2/4 degraders derived from this conjugate. Further optimization of the linker and ligands, guided by quantitative biological data, will be crucial in advancing these molecules towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | E3泛素酶配体+连接子偶联物 | MCE [medchemexpress.cn]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Linker of Dimeric Neomycin-Neomycin Conjugate 115
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the linker component of the dimeric neomycin-neomycin Conjugate 115, a molecule designed for specific DNA recognition. The linker plays a crucial role in the conjugate's ability to bind selectively to A-T rich DNA duplexes. This document summarizes the available quantitative data, outlines experimental protocols for its characterization, and provides visualizations of its structural context and experimental workflows.
Introduction to the Linker of Conjugate 115
Conjugate 115 is a dimeric molecule composed of two neomycin units joined by a flexible linker.[1] This design allows the two neomycin moieties to interact with DNA, and the nature of the linker is critical in dictating the conjugate's binding affinity and sequence selectivity. The linker in this specific conjugate is identified as 2,20-(ethylenedioxy)bis(ethylamine).[1] This flexible chain provides the appropriate spacing and conformational freedom for the neomycin units to bind effectively to the major groove of DNA.[1][2][3] The design of such dimeric conjugates with flexible linkers has been a strategy to enhance DNA binding affinity and specificity.[4]
Quantitative Data Summary
The interaction of Conjugate 115 with DNA has been characterized by various biophysical techniques, which provide quantitative insights into the role of the linker. The following table summarizes the key findings from these studies.
| Experimental Technique | Observation | Quantitative Data/Inference | Reference |
| Isothermal Titration Calorimetry (ITC) | Characterizes the thermodynamics of binding. | Provides data on binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes upon binding to DNA. | [1] |
| Circular Dichroism (CD) | Monitors conformational changes in DNA upon binding. | Changes in the CD spectrum of DNA indicate binding mode and induced structural alterations. | [1] |
| Footprinting and Affinity Cleavage (FID) | Determines the binding site and sequence preference. | FID assays with various DNA duplexes revealed a preference for A-T tracts. | [1] |
| UV Thermal Denaturation | Measures the stabilization of the DNA duplex upon ligand binding. | An increase in the melting temperature (Tm) of the DNA duplex upon addition of the conjugate indicates stabilization. | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the research related to Conjugate 115. The following sections outline the typical protocols for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters.
Methodology:
-
Prepare solutions of Conjugate 115 and the target DNA duplex in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).
-
Degas the solutions to prevent air bubbles.
-
Load the DNA solution into the sample cell of the calorimeter and Conjugate 115 into the injection syringe.
-
Perform a series of injections of the conjugate into the DNA solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to extract the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTlnKa = ΔH - TΔS.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational changes in DNA upon the binding of Conjugate 115.
Methodology:
-
Prepare solutions of the DNA duplex in a buffer that does not have a high absorbance in the UV region of interest (typically 200-320 nm).
-
Record the CD spectrum of the DNA alone.
-
Titrate the DNA solution with increasing concentrations of Conjugate 115.
-
Record the CD spectrum after each addition of the conjugate.
-
Analyze the changes in the CD bands (e.g., position and intensity) to infer alterations in DNA conformation (e.g., B-form to A-form transitions or induction of bends).
Footprinting and Affinity Cleavage (FID) Assay
This technique is employed to determine the specific binding location of Conjugate 115 on a DNA sequence.
Methodology:
-
Radiolabel one end of the DNA fragment of interest.
-
Incubate the labeled DNA with varying concentrations of Conjugate 115.
-
Treat the DNA-conjugate complexes with a cleaving agent (e.g., DNase I or a chemical nuclease).
-
Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography.
-
The region where the conjugate binds will be protected from cleavage, resulting in a "footprint" (a gap in the ladder of bands) on the gel, indicating the binding site.
UV Thermal Denaturation
This experiment measures the melting temperature (Tm) of a DNA duplex, which is the temperature at which half of the duplex strands have dissociated. An increase in Tm in the presence of a ligand indicates stabilization of the duplex.
Methodology:
-
Prepare solutions of the DNA duplex with and without Conjugate 115 in a suitable buffer.
-
Place the solutions in a UV spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is slowly increased.
-
Plot absorbance versus temperature to obtain a melting curve.
-
The Tm is determined from the midpoint of the transition.
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the conjugate.
Visualizations
Diagrams are provided below to illustrate the structure, binding mechanism, and experimental workflow related to the linker of Conjugate 115.
Caption: Structure of Dimeric Neomycin-Neomycin Conjugate 115.
Caption: Binding of Conjugate 115 to the Major Groove of DNA.
Caption: Workflow for Characterizing Conjugate 115-DNA Interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of recent advances in duplex DNA recognition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of recent advances in duplex DNA recognition by small molecules [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugate 115 for PROTAC Synthesis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of E3 Ligase Ligand-linker Conjugate 115 in the synthesis of Proteolysis Targeting Chimeras (PROTACs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Introduction to this compound
This compound is a pre-functionalized chemical tool designed for the efficient construction of PROTACs.[1][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This technology offers a powerful strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.[5]
Conjugate 115 incorporates a high-affinity ligand for an E3 ubiquitin ligase, connected to a linker arm that terminates in a reactive handle suitable for click chemistry. Specifically, this conjugate is utilized in the synthesis of PROTACs targeting SMARCA2/4 for degradation.[1] Click chemistry provides a highly efficient and specific method for conjugating this E3 ligase module to a ligand targeting a protein of interest (POI), which has been functionalized with a complementary reactive group (e.g., an azide (B81097) or an alkyne).[6][7][8]
Applications
The primary application of this compound is in the development of novel PROTACs for targeted protein degradation. Key applications include:
-
Rapid Synthesis of PROTAC Libraries: The modular nature of click chemistry allows for the rapid combination of this compound with a variety of POI ligands to create a library of PROTACs for structure-activity relationship (SAR) studies.
-
Target Validation: Synthesized PROTACs can be used as chemical probes to study the biological consequences of degrading a specific protein of interest in cellular models.
-
Therapeutic Development: PROTACs developed using this conjugate have the potential to be optimized into therapeutic agents for various diseases, including cancer.[5]
Technical Data and Specifications
Quantitative data for PROTACs synthesized using this compound is crucial for evaluating their efficacy. The following table summarizes key parameters that should be determined for a novel PROTAC.
| Parameter | Description | Typical Values |
| Binding Affinity (Kd) to E3 Ligase | The dissociation constant for the binding of the conjugate's ligand to its target E3 ligase. | 10 - 500 nM |
| Binding Affinity (Kd) to Target Protein | The dissociation constant for the binding of the POI ligand to the target protein. | 1 - 1000 nM |
| Click Reaction Yield | The efficiency of the click chemistry conjugation step. | > 90% |
| Degradation Potency (DC50) | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 0.1 - 1000 nM |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. | > 80% |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular targets. | Varies |
Experimental Protocols
Protocol for PROTAC Synthesis via Click Chemistry
This protocol describes the general procedure for conjugating an alkyne-functionalized POI ligand to an azide-containing this compound (or vice versa) using a copper-catalyzed click reaction.
Materials:
-
This compound (with either an azide or alkyne)
-
POI ligand (with the complementary alkyne or azide functionality)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with water)
-
Reaction vial
-
Stirring apparatus
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen solvent. For example:
-
This compound: 10 mM
-
POI ligand: 10 mM
-
CuSO4: 20 mM in water
-
THPTA/TBTA: 100 mM in DMSO or water
-
Sodium ascorbate: 300 mM in water (prepare fresh)
-
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the this compound and the POI ligand in a 1:1 to 1:1.2 molar ratio.
-
Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.
-
Add the THPTA/TBTA ligand solution (typically 1-2 equivalents relative to the limiting reagent).
-
Add the CuSO4 solution (typically 0.1-0.5 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-5 equivalents).
-
Protect the reaction from light and allow it to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by LC-MS to assess completion.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified.
-
Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired PROTAC molecule.
-
The identity and purity of the final product should be confirmed by LC-MS and NMR spectroscopy.
-
Protocol for In-Cell Western Blot to Assess Protein Degradation
This protocol outlines a method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (DMSO) and a control with the proteasome inhibitor.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
Caption: Mechanism of action for a PROTAC, inducing the degradation of a target protein.
Caption: Experimental workflow for the synthesis of a PROTAC using click chemistry.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Click Reaction Yield | - Inactive catalyst (oxidized copper) | - Use freshly prepared sodium ascorbate solution. - Degas all solvents thoroughly. - Ensure the correct ratio of copper to ligand. |
| - Poor solubility of reactants | - Try different solvent systems (e.g., add co-solvents like THF or t-BuOH). - Gently warm the reaction mixture. | |
| - Steric hindrance | - Increase reaction time and/or temperature. - Consider a longer linker on the POI ligand or E3 conjugate. | |
| No Protein Degradation | - Poor cell permeability of the PROTAC | - Analyze the physicochemical properties of the PROTAC (e.g., cLogP, polar surface area). - Modify the linker to improve permeability. |
| - Weak ternary complex formation | - Confirm binding of the PROTAC to both the E3 ligase and the target protein independently. - Synthesize PROTACs with different linker lengths and attachment points. | |
| - Target protein is not a substrate for the recruited E3 ligase | - Try a different E3 ligase ligand (e.g., targeting VHL instead of Cereblon, or vice versa). | |
| "Hook Effect" Observed | - Formation of unproductive binary complexes at high PROTAC concentrations | - This is a known phenomenon for PROTACs. The optimal degradation will occur at an intermediate concentration. Perform a full dose-response curve to identify the optimal concentration range. |
For further information or technical support, please refer to the product's material safety data sheet (MSDS) and certificate of analysis (CoA).
References
Synthesizing BET Degraders: Application Notes and Protocols Utilizing E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Bromodomain and Extra-Terminal (BET) protein degraders. By employing pre-functionalized E3 ligase ligand-linker conjugates, researchers can streamline the synthesis of these potent therapeutic agents. The protocols outlined below focus on the conjugation of the well-characterized BET inhibitor, (+)-JQ1, with a pomalidomide-based linker, a common strategy for recruiting the Cereblon (CRBN) E3 ligase.
Introduction to BET Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] A BET-targeting PROTAC typically consists of a ligand that binds to a BET bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation between the BET protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the BET protein.[2] The use of pre-synthesized E3 ligase ligand-linker conjugates simplifies the synthetic process, allowing for a modular and efficient approach to generate diverse PROTAC libraries.[3]
Data Presentation: Potency of JQ1-Based BET Degraders
The following table summarizes the in vitro potency of various reported BET degraders derived from the conjugation of (+)-JQ1 with different E3 ligase ligands and linkers. This data provides a benchmark for the expected performance of newly synthesized degraders.
| Degrader Name | BET Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| dBET6 | (+)-JQ1 | Pomalidomide | PEG | HEK293T | 6 | ~10 (T-ALL) | |
| ARV-825 | (+)-JQ1 | Pomalidomide | PEG/Alkyl | RS4;11 | - | 4.3 | [4] |
| Compound 10d | (+)-JQ1 | Pomalidomide | Azetidine | - | - | - | [5] |
| Compound 12 | (+)-JQ1 | Pomalidomide | Triazole (Click) | - | - | - | [4] |
| ZBC260 | (+)-JQ1 derivative | Pomalidomide | Not Specified | LNCaP | - | 3.5 | [3] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%. IC50 (Inhibitory Concentration 50) is the concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%. Values can vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a BET degrader and the general workflow for its synthesis and characterization.
Caption: Mechanism of BET Protein Degradation by a PROTAC.
Caption: General workflow for BET degrader synthesis and characterization.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a JQ1-pomalidomide BET degrader via amide coupling. This is a widely applicable method for researchers with access to standard organic chemistry laboratory equipment.
Protocol 1: Synthesis of JQ1-Carboxylic Acid
This protocol describes the synthesis of a (+)-JQ1 derivative with a carboxylic acid handle, which is a necessary precursor for conjugation to an amine-terminated linker. A scalable synthesis of (+)-JQ1 has been previously reported.[6]
Materials:
-
(+)-JQ1
-
4-(Boc-amino)butanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Boc-protected JQ1 derivative synthesis:
-
Dissolve (+)-JQ1 (1 eq) and 4-(Boc-amino)butanoic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected JQ1 derivative.
-
-
Boc deprotection:
-
Dissolve the Boc-protected JQ1 derivative in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting JQ1-carboxylic acid derivative is often used in the next step without further purification.
-
Protocol 2: Amide Coupling of JQ1-Carboxylic Acid with Pomalidomide-Linker-Amine
This protocol details the final conjugation step to form the BET degrader. Pomalidomide-linker-amine conjugates with varying linker lengths are commercially available (e.g., Pomalidomide 4'-alkylC5-amine).[7]
Materials:
-
JQ1-Carboxylic Acid (from Protocol 1) (1 eq)
-
Pomalidomide-linker-amine (e.g., Pomalidomide 4'-alkylC5-amine) (1.1 eq)[7]
-
HATU (1.2 eq)
-
DIPEA (3 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Preparative HPLC for purification
Procedure:
-
Dissolve the JQ1-Carboxylic Acid (1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the Pomalidomide-linker-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final BET degrader.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final compound by 1H NMR and high-resolution mass spectrometry (HRMS).
Protocol 3: Western Blot Analysis of BET Protein Degradation
This protocol is used to assess the ability of the synthesized BET degrader to induce the degradation of a target BET protein (e.g., BRD4) in a cellular context.
Materials:
-
Cancer cell line expressing the target BET protein (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Synthesized BET degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Inactive epimer of the degrader (if available) as a negative control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target BET protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the BET degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control, a positive control degrader (if available), and controls with a proteasome inhibitor to confirm the degradation pathway.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target BET protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 value.[8]
-
Conclusion
The modular synthesis of BET degraders using pre-functionalized E3 ligase ligand-linker conjugates offers a rapid and efficient route to these promising therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel BET degraders in their own laboratories. Careful characterization and validation are crucial steps to ensure the potency, selectivity, and mechanism of action of the newly synthesized compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomalidomide 4'-alkylC5-amine | CAS 2375194-03-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Targeted Degradation of the Estrogen Receptor Using Conjugate 115
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER), particularly ERα, is a key driver in the majority of breast cancers. Endocrine therapies that target ER signaling are a cornerstone of treatment for ER-positive (ER+) breast cancer. However, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge. Targeted protein degradation has emerged as a powerful therapeutic modality to overcome this resistance.
Conjugate 115 is a novel heterobifunctional molecule designed for the targeted degradation of the estrogen receptor. It operates through the Proteolysis-Targeting Chimera (PROTAC) mechanism. By hijacking the cell's intrinsic ubiquitin-proteasome system, Conjugate 115 induces the selective degradation of both wild-type and mutant ERα, offering a promising strategy to eliminate the driver of tumor growth.
These application notes provide a comprehensive overview of the in vitro characterization of Conjugate 115, including its degradation potency and its effects on cell proliferation and target gene expression. Detailed protocols for key experimental assays are also provided to enable researchers to effectively evaluate Conjugate 115 in relevant breast cancer models.
Mechanism of Action
Conjugate 115 is composed of three key components: a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker that connects these two moieties. By simultaneously binding to ERα and the E3 ligase, Conjugate 115 facilitates the formation of a ternary complex. This proximity induces the polyubiquitination of ERα, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of Conjugate 115 to induce the degradation of multiple ERα proteins.
Data Presentation
The following tables summarize the quantitative data for Conjugate 115 in comparison to Fulvestrant, a known selective estrogen receptor degrader (SERD).
Table 1: In Vitro Degradation Potency of Conjugate 115
| Compound | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| Conjugate 115 | MCF-7 (WT ERα) | ~2 | >90 |
| Conjugate 115 | T47D (WT ERα) | ~2 | >90 |
| Conjugate 115 | MCF-7 (Y537S mutant) | ~2 | >90 |
| Fulvestrant | MCF-7 (WT ERα) | ~10 | ~80 |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum level of degradation.
Table 2: Anti-proliferative Activity of Conjugate 115
| Compound | Cell Line | IC₅₀ (nM)³ |
| Conjugate 115 | MCF-7 | ~1 |
| Fulvestrant | MCF-7 | ~0.3[1][2][3] |
³IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with Conjugate 115.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Conjugate 115
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treatment: Treat the cells with a range of concentrations of Conjugate 115 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control. The DC₅₀ value is calculated from the dose-response curve.[4][5]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of Conjugate 115 on cell proliferation and cytotoxicity.
Materials:
-
ER-positive breast cancer cell lines
-
Complete growth medium
-
Conjugate 115
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of Conjugate 115 for 72-96 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression
This protocol is used to measure changes in the expression of ER-responsive genes, such as TFF1 (trefoil factor 1) and GREB1 (growth regulation by estrogen in breast cancer 1), following treatment with Conjugate 115.[6][7][8][9]
Materials:
-
ER-positive breast cancer cell lines
-
Complete growth medium
-
Conjugate 115
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR primers for TFF1, GREB1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR Master Mix
-
Real-Time PCR System
Procedure:
-
Cell Treatment: Seed and treat cells with Conjugate 115 as described in the Western blot protocol. A common time point for gene expression analysis is 24-48 hours.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a Real-Time PCR System.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Estrogen Receptor Signaling Pathway
The estrogen receptor can be activated through both ligand-dependent and ligand-independent pathways, leading to the transcription of genes that promote cell proliferation and survival. Conjugate 115 targets ERα for degradation, thereby blocking all downstream signaling, irrespective of the activation mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Estrogen-Responsive Genes Does Not Require Their Nuclear Co-Localization | PLOS Genetics [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative E3 Ligase Ligand-Linker Conjugate
Disclaimer: The specific compound "E3 Ligase Ligand-linker Conjugate 115" was not identified in publicly available literature. Therefore, this guide provides detailed application notes and protocols for a representative and widely used class of E3 ligase ligand-linker conjugates: those based on the Cereblon (CRBN) E3 ligase ligand, Pomalidomide. These protocols and data are illustrative and can be adapted for various PROTAC development projects.
Application Notes
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][6]
Pomalidomide-based E3 ligase ligand-linker conjugates are integral components in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[7][8] These conjugates come pre-functionalized with a linker, simplifying the synthesis of novel PROTACs. Researchers can chemically link these conjugates to a ligand for their specific protein of interest to create a potent and selective protein degrader.
Key Applications:
-
Targeted Protein Degradation: The primary application is in the creation of PROTACs to induce the degradation of specific proteins of interest, offering a powerful alternative to traditional small molecule inhibitors.[2][]
-
Drug Discovery and Development: Pomalidomide-based PROTACs are being explored for various therapeutic areas, including oncology, by targeting proteins previously considered "undruggable".
-
Chemical Biology Research: These conjugates serve as valuable tools for studying the biological function of proteins by enabling their conditional knockdown in cellular models.
Quantitative Data Summary
The following tables provide representative quantitative data for a hypothetical PROTAC synthesized using a Pomalidomide-based E3 ligase ligand-linker conjugate. These values are typical for effective PROTACs and serve as a benchmark for experimental outcomes.
Table 1: Binding Affinities of PROTAC Components
| Component | Target | Assay Type | Binding Affinity (Kd/IC50) |
| Target Protein Ligand | Protein of Interest (POI) | Isothermal Titration Calorimetry (ITC) | 50 nM |
| Pomalidomide | Cereblon (CRBN) | Surface Plasmon Resonance (SPR) | 250 nM |
| PROTAC | Protein of Interest (POI) | Fluorescence Polarization (FP) | 75 nM |
| PROTAC | Cereblon (CRBN) | AlphaLISA | 300 nM |
Table 2: In Vitro Degradation Profile of the PROTAC
| Parameter | Description | Cell Line | Value |
| DC50 | Half-maximal degradation concentration | HEK293 | 10 nM |
| Dmax | Maximum percentage of degradation | HEK293 | >95% |
| Time to Dmax | Time to reach maximum degradation | HEK293 | 18 hours |
Table 3: Cellular Activity of the PROTAC
| Parameter | Description | Cell Line | Value |
| EC50 | Half-maximal effective concentration (e.g., for cell growth inhibition) | Cancer Cell Line | 50 nM |
| Selectivity | Fold-selectivity over related proteins | Proteomics | >100-fold |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a Pomalidomide-based E3 ligase ligand-linker conjugate (with a terminal amine on the linker) to a target protein ligand (with a carboxylic acid).
Materials:
-
Pomalidomide-linker-NH2
-
Target Protein Ligand-COOH
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer and NMR for characterization
Procedure:
-
Dissolve the Target Protein Ligand-COOH (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the Pomalidomide-linker-NH2 (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC compound by mass spectrometry and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound dissolved in DMSO
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescent imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
Protocol 3: Determination of DC50 Value
The DC50 value is determined from the dose-response curve generated from the Western Blot data.
Procedure:
-
Perform the Western Blot experiment as described in Protocol 2 with a range of PROTAC concentrations.
-
Quantify the band intensities for the target protein at each concentration and normalize them to the vehicle control.
-
Plot the normalized protein levels (as a percentage of the control) against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to generate a dose-response curve.
-
The DC50 is the concentration of the PROTAC that results in a 50% reduction in the target protein level.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Logical Structure of a PROTAC Molecule.
References
- 1. precisepeg.com [precisepeg.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Based Assays for PROTACs Synthesized with Conjugate 115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to address previously "undruggable" targets.[1][3]
This document provides detailed protocols for essential cell-based assays to characterize the activity of PROTACs, with a focus on those synthesized using a conceptual "Conjugate 115." While specific data for a PROTAC named "Conjugate 115" is not publicly available, we will utilize data from well-characterized PROTACs, such as the PRMT5 degrader MS115, to exemplify the application of these assays. These protocols are designed to guide researchers in quantifying target protein degradation, assessing cellular viability, and confirming the mechanism of action of their PROTACs.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][4] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[][7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]
Caption: PROTAC-mediated protein degradation pathway.
Key Cell-Based Assays and Protocols
The successful development of a PROTAC requires rigorous characterization of its cellular activity. The following are critical assays for evaluating PROTAC efficacy.
Target Protein Degradation Assay
The most fundamental assay for a PROTAC is to quantify the degradation of the target protein. Western blotting is a widely used and reliable technique for this purpose.[1]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to measure the levels of the target protein.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., Conjugate 115) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][9]
-
Cell Lysis: After incubation, aspirate the media and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[1][9]
-
Lysate Preparation: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[1][9]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a 1X final concentration and boil the samples at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[1]
-
Capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
-
Caption: Western blot experimental workflow.
Cell Viability/Cytotoxicity Assay
It is crucial to assess the effect of the PROTAC on cell viability to understand its therapeutic window and potential off-target toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[10]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to measure cell viability following treatment with a PROTAC.
Materials:
-
Cells in culture
-
Opaque-walled 96-well plates
-
PROTAC compound (e.g., Conjugate 115) and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12][13]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12][13]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[12]
-
Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value (concentration for 50% inhibition of cell viability).[11]
Caption: General experimental workflow for a cell viability assay.
Ternary Complex Formation Assay
Confirming that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase is a key mechanistic validation.[14] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor this interaction in real-time.[14][15]
Experimental Protocol: NanoBRET™ Ternary Complex Assay
This protocol describes a method to detect the formation of the POI-PROTAC-E3 ligase complex in living cells.[14]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein (donor) and HaloTag®-tagged E3 ligase (acceptor)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
White, nonbinding surface 96-well plates
-
PROTAC compound (e.g., Conjugate 115) and vehicle control (e.g., DMSO)
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Seeding: Plate the transfected cells in a white 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor) to the cells and incubate.
-
Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate (luminescent donor substrate).
-
BRET Measurement: Measure the donor emission (e.g., 460nm) and the acceptor emission (e.g., >610nm) using a BRET-capable plate reader.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is often observed when plotting the BRET ratio against PROTAC concentration, which is characteristic of the "hook effect" due to the formation of binary complexes at high concentrations.[2]
Caption: Logical diagram of the NanoBRET assay for ternary complex formation.
Data Presentation
Quantitative data from the aforementioned assays are crucial for comparing the efficacy and potency of different PROTACs. The data should be summarized in a clear and structured format.
Table 1: Degradation Potency and Efficacy of PROTAC MS115
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time (h) | Assay Method |
| MDAMB468 | PRMT5 | 17.4 | >85 | 24 | Western Blot |
| MDAMB468 | MEP50 | 11.3 | >85 | 24 | Western Blot |
| PC-3 | PRMT5 | - | - | 24 | Western Blot |
Data sourced from publicly available information on MS115.[16] Note: Specific DC50/Dmax for PC-3 cells were not provided in the source.
Table 2: Cytotoxicity of Representative PROTACs
| PROTAC | Target | Cell Line | IC50 (nM) | Time (h) | Assay Method |
| BETd-260 | BET | Saos-2 | 1.1 | 72 | CCK-8 |
| BETd-260 | BET | MNNG-HOS | 1.8 | 72 | CCK-8 |
| ARV-110 | AR | VCaP | ~1 | 18 | CellTiter-Glo |
| ARV-471 | ER | MCF7 | ~2 | 120 | CellTiter-Glo |
Data for BETd-260 from[17]. Data for ARV-110 and ARV-471 are representative values from publicly available information.
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for the characterization of PROTACs such as those synthesized with "Conjugate 115." By systematically evaluating target degradation, cell viability, and the mechanism of action, researchers can effectively advance the development of novel protein degraders for therapeutic applications. The provided protocols and data presentation formats are intended to serve as a valuable resource for scientists in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Ternary Complex Formation [promega.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. MS115 | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 17. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: Designing Novel PROTACs with E3 Ligase Ligand-linker Conjugate 115
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design of novel Proteolysis Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand-linker Conjugate 115. This conjugate is a key building block for the synthesis of potent and specific degraders, such as PROTAC SMARCA2/4-degrader-27, offering a powerful tool to target proteins for degradation.[1]
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This compound is a pre-synthesized molecule comprising a ligand for an E3 ubiquitin ligase attached to a chemical linker. This conjugate simplifies the synthesis of novel PROTACs by allowing researchers to readily couple it with a ligand for their specific protein of interest. Notably, this compound is utilized in the synthesis of PROTAC SMARCA2/4-degrader-27, a degrader of the chromatin remodeling enzymes SMARCA2 and SMARCA4.[1]
Mechanism of Action: PROTAC-mediated Protein Degradation
The fundamental mechanism of a PROTAC synthesized from a ligand-linker conjugate like Conjugate 115 involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
E3 Ligase Ligand-linker Conjugate 115 conjugation to a protein of interest ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of E3 Ligase Ligand-linker Conjugate 115 to a protein of interest (POI). This conjugate is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is particularly relevant for the development of degraders targeting SMARCA2 and SMARCA4, components of the SWI/SNF chromatin remodeling complex, making it a valuable tool for research in oncology and other therapeutic areas.[1][2][3][4]
These notes offer a comprehensive guide, from the fundamental principles of the technology to detailed experimental procedures for conjugation and characterization of the resulting protein-conjugate.
Principle of PROTAC Technology and the Role of E3 Ligase Ligand-Linker Conjugates
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[][6] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical step that initiates the degradation process. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6]
This compound provides the E3 ligase-binding moiety pre-functionalized with a linker that possesses a reactive group for covalent attachment to a ligand for a protein of interest. This modular approach simplifies the synthesis of PROTACs.[][6]
Signaling Pathway: The Ubiquitin-Proteasome System
The diagram below illustrates the general mechanism of the Ubiquitin-Proteasome System (UPS) and the role of a PROTAC in hijacking this pathway for targeted protein degradation.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a protein of interest (POI) via primary amines (e.g., lysine residues). It is assumed that the linker component of the conjugate possesses an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester.
Materials and Reagents
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| This compound | MedChemExpress | HY-137115 | -20°C, protected from light and moisture |
| Protein of Interest (POI) | User-defined | - | -20°C or -80°C |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Sodium Bicarbonate Buffer (1 M, pH 8.3) | Thermo Fisher | 28382 | Room Temperature |
| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher | 70011044 | Room Temperature |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | 89882 | Room Temperature |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC801024 | Room Temperature |
| Bradford Reagent | Bio-Rad | 5000006 | 4°C |
Experimental Workflow
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with Conjugate 115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed for targeted protein degradation.[1][2][3][4] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] The purification of PROTACs is a critical step in their development, often presenting significant challenges due to their complex structures, high molecular weight, and varied physicochemical properties.[4] These properties can lead to issues with solubility, stability, and chromatographic behavior.
This document provides detailed application notes and protocols for the purification of PROTACs synthesized using "Conjugate 115," a linker designed to optimize the formation of a stable and productive ternary complex. While specific data for "Conjugate 115" is not publicly available, this guide is based on established best practices and common techniques for purifying PROTACs with similar linker characteristics, such as polyethylene (B3416737) glycol (PEG) or alkyl chains.[6][7] The primary purification techniques discussed are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC), which are industry-standard methods for achieving high purity of PROTAC molecules.[8][9]
General Principles of PROTAC Purification
The modular synthesis of PROTACs often results in a crude mixture containing the final product, unreacted starting materials, byproducts, and reagents from the coupling reactions.[6][10] The goal of the purification process is to isolate the desired PROTAC with high purity (typically >95%) to enable accurate biological evaluation.[2]
Key considerations for developing a purification strategy for PROTACs include:
-
Physicochemical Properties: The solubility, polarity, and ionization of the PROTAC will dictate the choice of chromatographic conditions.
-
Linker Composition: The nature of the linker (e.g., hydrophobicity, length, flexibility) significantly influences the overall properties of the PROTAC.[7]
-
Scale of Purification: The required amount of pure PROTAC (from milligrams for initial screening to grams for in vivo studies) will determine the appropriate purification scale (analytical, semi-preparative, or preparative).[2]
-
Analytical Characterization: Purity assessment of the final compound is typically performed using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Experimental Workflow for PROTAC Purification
The general workflow for purifying a PROTAC synthesized with Conjugate 115 involves method development at an analytical scale followed by scaling up to a preparative scale for isolation of the pure compound.
Caption: General workflow for PROTAC purification.
Purification Techniques
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used and versatile technique for the purification of small molecules, including PROTACs.[12][13] It separates molecules based on their hydrophobicity.
Protocol: Preparative RP-HPLC Purification of a PROTAC
Objective: To purify the target PROTAC from a crude reaction mixture to >95% purity.
Materials and Reagents:
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF, or a mixture of mobile phases)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
Additives/Modifiers: Formic acid (FA), trifluoroacetic acid (TFA), or ammonium (B1175870) hydroxide/bicarbonate (for basic conditions)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Method Development (Analytical Scale):
-
Initial Scouting: Screen different mobile phase conditions (e.g., acidic vs. basic pH) and organic modifiers (ACN vs. MeOH) on an analytical C18 column.
-
Gradient Optimization: Develop a suitable gradient to achieve good separation between the product and major impurities. A typical starting gradient might be 5-95% B over 15-20 minutes (where A is water with modifier and B is ACN or MeOH with modifier).
-
Wavelength Selection: Monitor the separation at a wavelength where the PROTAC has strong UV absorbance, often determined from a UV-Vis spectrum.
Preparative Purification Procedure:
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Sample Injection: Dissolve the crude PROTAC in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase to prevent precipitation on the column. Inject the sample onto the column.
-
Chromatographic Separation: Run the optimized gradient method.
-
Fraction Collection: Collect fractions corresponding to the target PROTAC peak based on the UV chromatogram. Time-based or peak-based fraction collection can be used.
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Pooling and Solvent Removal: Pool the fractions with the desired purity (>95%). Remove the organic solvent using a rotary evaporator and the aqueous phase by lyophilization to obtain the pure PROTAC.[2][3]
Data Presentation: Representative RP-HPLC Purification Data
| Parameter | Condition 1 (Acidic) | Condition 2 (Basic) |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Bicarbonate in Water, pH 9 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient | 20-60% B over 30 min | 30-70% B over 30 min |
| Flow Rate | 20 mL/min | 20 mL/min |
| Crude Purity | ~45% | ~45% |
| Final Purity | >98% | >99% |
| Recovery | ~40% | ~55% |
Note: Basic modifiers can sometimes improve peak shape and recovery for PROTACs containing basic functional groups.[2][3]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase.[14] It is considered a "green" alternative to normal and reverse-phase HPLC, with advantages such as faster separations, reduced solvent consumption, and easier fraction processing.[9][15] SFC provides orthogonal selectivity to RP-HPLC and is particularly well-suited for purifying complex and lipophilic molecules like many PROTACs.[8]
Protocol: Preparative SFC Purification of a PROTAC
Objective: To purify the target PROTAC, especially if RP-HPLC proves challenging or for orthogonal purification.
Materials and Reagents:
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., Methanol, or a 1:1 mixture of DCM/Methanol)[9]
-
SFC-grade CO₂
-
SFC-grade co-solvents (e.g., Methanol, Ethanol, Isopropanol)
-
Additives: Trifluoroacetic acid (TFA), ammonia, or diethylamine (B46881) (DEA)
Method Development (Analytical Scale):
-
Column and Co-solvent Screening: Screen a variety of chiral or achiral stationary phases (e.g., 2-ethylpyridine, diol) with different co-solvents (typically MeOH) and additives.[14]
-
Gradient and Back Pressure Optimization: Develop a gradient of the co-solvent and optimize the back pressure to achieve the best separation.
Preparative Purification Procedure:
-
System Equilibration: Equilibrate the preparative SFC system and column with the initial mobile phase conditions.
-
Sample Injection: Dissolve the crude sample in the appropriate solvent and inject it into the system. Stacked injections are often used in SFC to increase throughput.[15]
-
Chromatographic Separation: Run the optimized SFC method.
-
Fraction Collection: Collect the fractions containing the purified PROTAC. The collection is often triggered by a UV or MS signal.
-
Fraction Analysis: Analyze the collected fractions by analytical LC-MS or SFC to confirm purity.
-
Pooling and Solvent Removal: Pool the pure fractions. The majority of the mobile phase (CO₂) evaporates, leaving the co-solvent which can be quickly removed.[9]
Data Presentation: Representative SFC Purification Data
| Parameter | Value |
| Column | 2-Ethylpyridine, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.2% Ammonia |
| Gradient | 15-45% B over 10 min |
| Flow Rate | 70 g/min |
| Back Pressure | 120 bar |
| Temperature | 40 °C |
| Crude Purity | ~45% |
| Final Purity | >99% |
| Recovery | ~60% |
PROTAC Mechanism of Action
Understanding the mechanism of action is crucial for the development of PROTACs. The ultimate goal of purification is to obtain a compound that can effectively induce the degradation of the target protein.
Caption: PROTAC mechanism of action.
Conclusion
The purification of PROTACs, including those synthesized with novel linkers like Conjugate 115, is a critical and often challenging step in the drug discovery process. A systematic approach to method development using robust techniques such as RP-HPLC and SFC is essential for obtaining highly pure material for biological evaluation.[2][8] The protocols and data presented here provide a comprehensive guide for researchers to develop effective purification strategies for this important class of molecules. Careful optimization of chromatographic conditions and thorough analytical characterization are paramount to ensuring the quality and reliability of the final PROTAC compound.
References
- 1. benchchem.com [benchchem.com]
- 2. o2h.com [o2h.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. PROTAC | ChemPartner [chempartner.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. explorationpub.com [explorationpub.com]
- 8. reachseparations.com [reachseparations.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length of E3 Ligase Ligand-Linker Conjugates for Improved Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the linker length of E3 Ligase Ligand-linker Conjugates, exemplified by "Conjugate 115," to enhance their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in an E3 Ligase Ligand-linker Conjugate?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC), such as an E3 Ligase Ligand-linker Conjugate, connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the conjugate, and the E3 ligase.[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[5]
Q2: Why is the linker length a critical parameter for the efficacy of Conjugate 115?
A2: The length of the linker is a crucial factor that significantly impacts the efficacy of a PROTAC.[5][6] An optimal linker length is necessary to correctly orient the target protein and the E3 ligase for efficient ubiquitination.[4][7] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[2][5] Conversely, a linker that is too long might not effectively bring the two proteins close enough, leading to an unproductive ternary complex.[2][5] Therefore, fine-tuning the linker length is a critical step in the development of potent E3 Ligase Ligand-linker Conjugates.[3][8]
Q3: What are the most common types of linkers used in these conjugates?
A3: The most commonly used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[] These are popular due to their ability to accommodate the formation of a productive ternary complex.[] Other linkers incorporate more rigid structures like piperazine (B1678402) or triazole rings to modulate the conjugate's conformational flexibility and physicochemical properties.[2][]
Q4: How does the composition of the linker, aside from its length, impact the performance of the conjugate?
A4: The chemical composition of the linker influences several key properties of the conjugate, including its solubility, cell permeability, and metabolic stability.[3][7] For example, incorporating hydrophilic moieties like PEG can enhance solubility, while more rigid structures can improve conformational stability.[3][] The linker's chemical nature can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[3]
Q5: What is the "hook effect" in the context of E3 Ligase Ligand-linker Conjugates?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[10][11] This occurs because at excessive concentrations, the conjugate is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[10][11] To mitigate the hook effect, it is important to perform detailed dose-response studies to identify the optimal concentration range.[3][10]
Troubleshooting Guide
Problem 1: My conjugate shows good binding to the target protein and the E3 ligase individually, but I don't see any significant degradation of the target protein.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[3][12]
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of conjugates with varying linker lengths. Even minor changes in linker length can have a significant impact on degradation efficacy.[3] |
| Unfavorable Ternary Complex Conformation | The linker might be orienting the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[12] Consider redesigning the linker to alter the orientation. |
| Poor Cell Permeability | The conjugate may not be reaching its intracellular target. Modify the linker to improve physicochemical properties, for instance, by adjusting its polarity.[10] |
| Experimental Conditions | Ensure that the chosen E3 ligase is expressed in the cell line being used.[11] |
Problem 2: I am observing a significant "hook effect" with my conjugate, which limits its therapeutic window.
The hook effect can be a major hurdle in developing potent PROTACs.[3]
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | Enhance the cooperativity of the ternary complex by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[3][10] |
| High Conjugate Concentration | Perform careful dose-response studies to identify the optimal concentration that maximizes degradation before the onset of the hook effect.[3][10] |
| Linker Flexibility | A more rigid linker can pre-organize the conjugate into a conformation that favors ternary complex formation.[12] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of linker length on the efficacy of an E3 Ligase Ligand-linker Conjugate.
Table 1: Effect of Linker Length on Target Protein Degradation
| Conjugate Variant | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| Conjugate 115-A | 8 | 500 | 30 |
| Conjugate 115-B | 12 | 150 | 65 |
| Conjugate 115-C | 16 | 25 | 95 |
| Conjugate 115-D | 20 | 100 | 70 |
| Conjugate 115-E | 24 | 300 | 40 |
¹DC₅₀: Concentration required for 50% degradation of the target protein. ²Dₘₐₓ: Maximum degradation of the target protein.
Table 2: Effect of Linker Length on Ternary Complex Formation and Cell Permeability
| Conjugate Variant | Linker Length (atoms) | Ternary Complex Kᴅ (nM)³ | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| Conjugate 115-A | 8 | 800 | 5.2 |
| Conjugate 115-B | 12 | 350 | 4.8 |
| Conjugate 115-C | 16 | 50 | 4.5 |
| Conjugate 115-D | 20 | 200 | 4.1 |
| Conjugate 115-E | 24 | 600 | 3.5 |
³Kᴅ: Dissociation constant for the ternary complex. A lower Kᴅ indicates stronger binding.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[13]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of conjugate concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., actin). Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.[13]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the formation and stability of the ternary complex.[3][13]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[13]
-
Binary Interaction Analysis: Flow a solution of the conjugate over the chip surface at various concentrations to measure the kinetics of the binary interaction.[13]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the conjugate and the target protein over the E3 ligase-immobilized surface.[13] The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[3]
3. In-Cell Ubiquitination Assay
This assay determines if the target protein is being ubiquitinated in the presence of the conjugate.[10]
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding for the HA-tagged ubiquitin and the target protein. Treat the cells with the conjugate and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using an appropriate antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.[3]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for linker optimization.
Caption: A troubleshooting decision tree for lack of degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Potency of PROTACs Derived from Conjugate 115
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the potency of PROTACs, with a focus on derivatives of a hypothetical "Conjugate 115."
Frequently Asked Questions (FAQs)
Q1: What are the primary determinants of PROTAC potency?
A1: The potency of a PROTAC is a multifactorial property determined by its ability to induce the degradation of a target protein. Key determinants include:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to bring the target protein and an E3 ligase into a productive ternary complex is paramount. The stability and conformation of this complex directly impact the efficiency of ubiquitination.[][2]
-
Linker Composition and Length: The linker is not merely a spacer; its length, rigidity, and chemical properties are critical for achieving the correct orientation of the target and E3 ligase.[3][][5][6] An optimal linker length is essential, as one that is too short may cause steric hindrance, while one that is too long may not effectively bring the proteins together.[3][6]
-
Cell Permeability: PROTACs are often large molecules that must cross the cell membrane to reach their intracellular targets. Poor permeability is a common reason for a lack of activity in cellular assays.[7][8][9][10][11]
-
Binary Binding Affinities: While high-affinity binding to both the target protein and the E3 ligase can be beneficial, it is the stability of the ternary complex that is more predictive of degradation efficacy.[12]
Q2: How does the choice of E3 ligase ligand affect PROTAC performance?
A2: The choice of E3 ligase and its corresponding ligand is crucial. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice can influence:
-
Tissue Expression: The selected E3 ligase must be expressed in the target cell type.
-
Ternary Complex Cooperativity: Different E3 ligases can lead to varying degrees of cooperativity in ternary complex formation, which can enhance the stability of the complex.
-
Propensity for the "Hook Effect": The affinity of the E3 ligase ligand can influence the concentration at which the hook effect is observed.[13]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[14][15][16] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex.[15][16]
Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration window and the onset of the hook effect.[13][15]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes.[17]
-
Use Biophysical Assays: Techniques like TR-FRET or SPR can help correlate ternary complex formation with the observed degradation profile.[17]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with "Conjugate 115" derivatives.
Problem 1: My PROTAC shows binary binding but no target degradation.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal Linker | The linker length or composition may not support a productive ternary complex conformation. Solution: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains).[3][18][19] |
| No Productive Ternary Complex Formation | Even with binary binding, the PROTAC may not induce a stable ternary complex. Solution: Perform a ternary complex formation assay (e.g., TR-FRET, SPR, or Co-IP) to directly assess the formation of the Target:PROTAC:E3 Ligase complex.[2][12][20] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Solution: Modify the PROTAC to improve its physicochemical properties. Strategies include reducing polar surface area or introducing intramolecular hydrogen bonds.[7][21] Prodrug strategies can also be employed.[7] |
| Low E3 Ligase Expression | The chosen E3 ligase may not be sufficiently expressed in your cell line. Solution: Confirm the expression of the E3 ligase (e.g., CRBN, VHL) via Western blot or qPCR.[13] |
Problem 2: I'm observing poor cell permeability with my PROTAC.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Molecular Weight and Polarity | PROTACs often lie outside the typical "rule-of-five" chemical space for oral drugs.[10] Solution: Employ strategies to reduce polarity, such as replacing amide bonds with esters or introducing intramolecular hydrogen bonds to create a more compact, "ball-like" structure.[7][21] |
| Suboptimal Linker Properties | The linker contributes significantly to the overall physicochemical properties. Solution: Replace flexible PEG linkers with more rigid structures like phenyl rings or piperazines to potentially improve permeability.[7][10] |
| High Efflux Ratio | The PROTAC may be actively transported out of the cell by efflux pumps like MDR1.[14] Solution: Test the PROTAC in cell lines with varying levels of efflux pump expression. |
Problem 3: My degradation is incomplete (high Dmax).
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Rate of Protein Synthesis | The cell may be synthesizing new target protein at a rate that counteracts degradation. Solution: Perform a time-course experiment. Shorter treatment times may reveal more profound degradation before new synthesis occurs.[22] |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium. Solution: Assess the stability of your compound in media over the time course of your experiment. |
| Negative Cooperativity | The formation of the ternary complex may be disfavored. Solution: Redesign the PROTAC with different linker attachment points or E3 ligase ligands to promote positive cooperativity. |
Data Presentation: Optimizing Conjugate 115 Derivatives
The following hypothetical data illustrates how systematic modifications to a starting PROTAC ("Conjugate 115") can improve potency.
Table 1: Effect of Linker Length on Degradation Potency
| Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Conjugate 115 | PEG | 10 | 850 | 65 |
| C115-L1 | PEG | 12 | 420 | 78 |
| C115-L2 | PEG | 14 | 95 | 92 |
| C115-L3 | PEG | 16 | 250 | 85 |
| C115-L4 | PEG | 18 | 600 | 70 |
Table 2: Effect of Linker Composition and E3 Ligand on Potency
| Compound | Linker Type | Linker Length (atoms) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| C115-L2 | PEG | 14 | Pomalidomide (CRBN) | 95 | 92 |
| C115-L2-Alkyl | Alkyl | 14 | Pomalidomide (CRBN) | 150 | 88 |
| C115-L2-VHL | PEG | 14 | VH032 (VHL) | 45 | 95 |
Experimental Protocols & Visualizations
Diagrams
Here are diagrams illustrating key concepts and workflows in PROTAC development.
References
- 2. Ternary Complex Formation [promega.com]
- 3. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. marinbio.com [marinbio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
overcoming poor cell permeability of Conjugate 115-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Conjugate 115-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor cell permeability of Conjugate 115-based PROTACs?
A1: The poor cell permeability of PROTACs, including the Conjugate 115 series, is often attributed to their high molecular weight and large polar surface area, which are characteristics that fall "beyond the Rule of 5" (bRo5) chemical space.[1][2][3] These properties can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[2][4]
Q2: What strategies can be employed to improve the cell permeability of my Conjugate 115 PROTAC?
A2: Several strategies can be explored to enhance the cellular uptake of Conjugate 115:
-
Linker Optimization: The linker connecting the target-binding and E3 ligase-binding moieties is a key area for modification.[1][5] Strategies include altering linker length, rigidity, and composition. For instance, replacing flexible PEG linkers with more rigid alkyl or phenyl linkers, or incorporating cyclic moieties like piperazine, can improve permeability and solubility.[1][5][6]
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker with a bioisosteric ester can reduce the number of hydrogen bond donors and overall polarity, which has been shown to significantly increase permeability.[2][6]
-
Inducing Intramolecular Hydrogen Bonding (IMHB): Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "folded" conformation in the nonpolar environment of the cell membrane. This "chameleon-like" behavior masks polar groups, effectively lowering the polar surface area and facilitating membrane passage.[3][5][7][8]
-
Prodrug Strategies: Polar functional groups can be masked with cleavable lipophilic moieties.[1][5][6] These prodrugs are more permeable and, once inside the cell, are cleaved by intracellular enzymes to release the active PROTAC.[5]
-
Targeted Delivery Systems: Conjugating the PROTAC to a molecule that is actively transported into cells can enhance uptake. For example, conjugation to folate can target cancer cells that overexpress the folate receptor.[1][6][9] Another approach is the development of antibody-PROTAC conjugates (Ab-PROTACs) for cell-specific delivery.[9][10]
-
Nanoparticle Formulation: Encapsulating PROTACs in lipid-based nanoparticles or polymeric micelles can improve their solubility, stability, and cellular uptake.[2][11]
Q3: Which assays are recommended for assessing the cell permeability of Conjugate 115?
A3: The two most common in vitro assays for evaluating PROTAC cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][12][13] It is a cost-effective method for early-stage screening.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][13] It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[1][4]
Troubleshooting Guide
Issue: Low intracellular concentration of Conjugate 115 despite potent in vitro binding.
This is a common indication of poor cell permeability. The following troubleshooting workflow can help diagnose and address the issue.
Data Presentation
The following tables summarize hypothetical quantitative data for different analogs of Conjugate 115, illustrating the impact of various modifications on cell permeability.
Table 1: Permeability Data for Conjugate 115 Analogs in PAMPA and Caco-2 Assays
| Compound ID | Modification | PAMPA (Papp x 10⁻⁶ cm/s) | Caco-2 (Papp x 10⁻⁶ cm/s) A to B | Caco-2 Efflux Ratio (B to A / A to B) |
| Conjugate 115 | Parent Compound | 0.5 | 0.3 | 5.2 |
| C115-Analog-1 | PEG linker replaced with alkyl linker | 2.1 | 1.5 | 4.8 |
| C115-Analog-2 | Amide-to-ester substitution in linker | 3.5 | 2.8 | 3.1 |
| C115-Analog-3 | Introduction of IMHB-promoting moiety | 4.2 | 3.5 | 2.5 |
| C115-Prodrug-1 | Lipophilic ester prodrug | 6.8 | 5.9 | 1.8 |
Table 2: Physicochemical Properties of Conjugate 115 Analogs
| Compound ID | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors |
| Conjugate 115 | 850 | 180 | 6 |
| C115-Analog-1 | 820 | 165 | 6 |
| C115-Analog-2 | 821 | 155 | 5 |
| C115-Analog-3 | 855 | 180 (Calculated 2D) | 6 |
| C115-Prodrug-1 | 950 | 160 | 5 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing the passive permeability of Conjugate 115 and its analogs.
-
Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin (B1663433) in dodecane.
-
Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the filter of each well in a 96-well donor plate. Allow the solution to impregnate the filter for at least 5 minutes.[6]
-
Preparation of Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Preparation of Donor Solutions: Dissolve the test compounds (Conjugate 115 and analogs) in a suitable solvent like DMSO, and then dilute with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).[6]
-
Assay Start: Add 200 µL of the donor solution to each well of the coated donor plate.[6]
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a framework for evaluating the permeability of Conjugate 115 across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Preparation of Test Compounds: Prepare solutions of Conjugate 115 and its analogs in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with 5% CO₂.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the test compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both directions (A to B and B to A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
PROTAC Mechanism of Action
Intramolecular Hydrogen Bonding Concept
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibody-Proteolysis Targeting Chimera Conjugate Enables Selective Degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 in HER2+ Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Enhancing Degradation Efficiency of Conjugate 115 PROTACs
Disclaimer: The term "Conjugate 115 PROTACs" does not correspond to a publicly documented PROTAC. Therefore, this guide provides general strategies and troubleshooting advice applicable to the broad class of Proteolysis Targeting Chimeras (PROTACs), using "Conjugate 115" as a placeholder. The principles and protocols outlined here are based on established research in the field of targeted protein degradation.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with Conjugate 115.
Question 1: I am not observing any degradation of my target protein after treating cells with Conjugate 115. What are the possible causes and solutions?
Answer:
Lack of degradation is a common issue in PROTAC research and can stem from multiple factors. A systematic approach is necessary to pinpoint the problem.[1]
Possible Causes & Troubleshooting Steps:
| Potential Issue | Troubleshooting Action |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[2][3] Solution: Modify the linker to improve physicochemical properties, such as by incorporating more hydrophilic elements like PEG or rigid moieties to enhance conformational stability.[4] Consider using cell permeability assays (e.g., PAMPA) to assess uptake.[5] |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex (Target Protein-Conjugate 115-E3 Ligase) is essential for degradation.[6] Solution: Use biophysical assays like TR-FRET, SPR, or AlphaLISA to directly measure ternary complex formation.[4][7] An unstable complex may require redesigning the linker or changing the E3 ligase ligand.[8] |
| Incorrect E3 Ligase | The chosen E3 ligase (e.g., VHL or CRBN) may not be expressed at sufficient levels in your cell line, or it may not be the optimal choice for your target protein.[1][9] Solution: Confirm the expression of the recruited E3 ligase via Western Blot or qPCR.[6] If expression is low, consider using a different cell line or a PROTAC that recruits a different E3 ligase.[1] |
| Compound Instability | Conjugate 115 may be unstable in the cell culture medium or inside the cell. Solution: Assess the chemical stability of your PROTAC in your experimental conditions over time using methods like LC-MS.[1] |
| Target Protein Characteristics | The target protein may have a very high synthesis rate, or its lysine (B10760008) residues may not be accessible for ubiquitination. Solution: Measure the target protein's half-life to understand its turnover rate. Co-treat with a proteasome inhibitor (e.g., MG132) to see if the ubiquitinated target accumulates, which can be assessed via a ubiquitination assay.[1][10] |
Question 2: I see a bell-shaped dose-response curve where the degradation of my target protein decreases at high concentrations of Conjugate 115. What is happening and how can I mitigate it?
Answer:
This phenomenon is known as the "hook effect." It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.[1][11]
Strategies to Mitigate the Hook Effect:
-
Optimize Concentration: Perform a wide dose-response experiment to identify the optimal concentration range that yields maximal degradation before the hook effect becomes prominent.[1] Often, lower concentrations in the nanomolar to low micromolar range are more effective.
-
Enhance Ternary Complex Cooperativity: A PROTAC that promotes positive cooperativity will form a more stable ternary complex, which can outcompete the formation of binary complexes.[] This can be influenced by optimizing the linker's length and composition.[13]
-
Directly Measure Ternary Complex Formation: Use biophysical assays to correlate the concentration-dependent formation of the ternary complex with the observed degradation profile.[14] This can help you understand the relationship between complex formation and the hook effect.[15]
Question 3: My Conjugate 115 shows off-target effects or cellular toxicity. How can I improve its selectivity?
Answer:
Off-target effects can arise from the degradation of unintended proteins. Improving selectivity is crucial for developing a reliable chemical probe or therapeutic.[1]
Strategies to Enhance Selectivity:
| Strategy | Description |
| Optimize the Target-Binding Ligand ("Warhead") | Use a more selective binder for your protein of interest. Even small modifications to the warhead can significantly alter its binding profile.[1] |
| Modify the Linker | The linker's length, rigidity, and attachment points influence the geometry of the ternary complex and can affect which proteins are presented for ubiquitination.[1][16][17] Systematic variation of the linker is a key optimization step.[4] |
| Change the E3 Ligase | Different E3 ligases have distinct expression patterns and substrate scopes.[18] Switching from a VHL-based PROTAC to a CRBN-based one (or vice versa) can alter the off-target degradation profile.[1][19] Exploring novel E3 ligases may also provide a path to greater selectivity.[20] |
| Use Proper Controls | Always include inactive controls in your experiments to confirm that the observed effects are due to the intended mechanism.[21] An ideal control is a molecule that is structurally similar to your active PROTAC but cannot bind to either the target protein or the E3 ligase.[21] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right E3 ligase for my PROTAC design?
The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL), primarily due to the availability of well-characterized small molecule ligands.[19][22] The choice can depend on:
-
Target Protein Properties: The surface topology of your target protein might favor the formation of a ternary complex with one E3 ligase over another.[9]
-
E3 Ligase Expression: The E3 ligase must be expressed in the cell type of interest.[23]
-
Existing Ligands: The availability of potent and synthetically tractable ligands for the E3 ligase is a practical consideration.[18]
-
Desired Selectivity: Different E3 ligases can lead to different degradation profiles and off-target effects.[20]
Q2: What is the role of the linker in a PROTAC, and how do I optimize it?
The linker is a critical component that connects the target-binding ligand to the E3-recruiting ligand.[8] Its length, chemical composition, and attachment points are crucial for PROTAC efficacy.[24][16]
-
Too Short: A short linker can cause steric hindrance, preventing the formation of a stable ternary complex.[24]
-
Too Long: A long and overly flexible linker may not effectively bring the target and E3 ligase into proximity for efficient ubiquitination.[4]
-
Composition: The linker's chemical makeup affects the PROTAC's physicochemical properties, including solubility and cell permeability.[2][25] PEG and alkyl chains are common starting points.[17]
Optimization typically involves synthesizing a library of PROTACs with varying linker lengths and compositions and testing their degradation efficiency.[17]
Q3: What are the essential controls for a PROTAC experiment?
To ensure that the observed protein degradation is due to the specific mechanism of action of your PROTAC, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of the target protein.
-
Proteasome Inhibitor Co-treatment (e.g., MG132): To confirm that degradation is proteasome-dependent. If the PROTAC is working correctly, co-treatment with a proteasome inhibitor should rescue the degradation of the target protein.[23]
-
Inactive Control PROTAC: A molecule structurally similar to the active PROTAC but unable to form a productive ternary complex.[21] This can be achieved by modifying the E3 ligase ligand or the target-binding ligand to abolish binding.[21] This is the most rigorous control to rule out off-target effects.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[26][27] The table below provides reference values for well-characterized PROTACs to serve as a benchmark.
Table 1: Representative Degradation Efficiency of Known PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| MZ1 | BRD4 | VHL | HeLa | ~24 nM | >90% |
| dBET1 | BRD4 | CRBN | 22Rv1 | ~50 nM | >95% |
| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 nM | >95% |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | ~2.5 nM | >90% |
Note: These values are approximate and can vary significantly based on experimental conditions, such as cell line, treatment duration, and assay method.[26]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[28]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Conjugate 115 and the inactive control in complete growth medium. Ensure the final vehicle (e.g., DMSO) concentration is consistent across all wells (typically ≤ 0.1%).
-
Treat cells with the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours).[27]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[28]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[29]
-
Protocol 2: Target Ubiquitination Assay (Immunoprecipitation-based)
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[10]
-
Cell Treatment:
-
Treat cells with Conjugate 115 (at a concentration known to cause degradation) and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.[1]
-
-
Immunoprecipitation (IP):
-
Lyse the cells in a non-denaturing IP buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to pull down the complexes.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and transfer as described in Protocol 1.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1).
-
A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of the target protein.
-
The membrane can be stripped and re-probed for the target protein to confirm successful immunoprecipitation.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. precisepeg.com [precisepeg.com]
- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. benchchem.com [benchchem.com]
- 27. escholarship.org [escholarship.org]
- 28. benchchem.com [benchchem.com]
- 29. promega.com [promega.com]
mitigating off-target effects of E3 Ligase Ligand-linker Conjugate 115
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 115. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Conjugate 115 for the development of potent and selective proteolysis-targeting chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC synthesized with Conjugate 115?
A1: PROTACs developed using Conjugate 115 are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). Conjugate 115 provides the E3 ligase-recruiting moiety and the linker. When conjugated to a ligand that binds your POI, the resulting PROTAC simultaneously binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the cell's proteasome.[1][2][3]
Q2: What are the potential sources of off-target effects when using a PROTAC derived from Conjugate 115?
A2: Off-target effects can stem from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended POI. This can occur if other proteins share structural similarities with your POI's binding domain or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the warhead for the POI or the E3 ligase ligand from Conjugate 115, might exert pharmacological effects independent of protein degradation.[1]
-
Pathway-related effects: The degradation of the target protein can lead to downstream effects on cellular pathways that may be misinterpreted as off-target effects.[1]
Q3: How can I improve the selectivity of a PROTAC built with Conjugate 115?
A3: To enhance the selectivity of your PROTAC, consider the following strategies:
-
Optimize the Target-Binding Warhead: Employ a more selective ligand for your protein of interest.
-
Modify the Linker: The linker's length and composition, partially determined by Conjugate 115, can influence the conformation of the ternary complex and, consequently, which proteins are targeted for ubiquitination. Systematically altering the linker may improve selectivity.[4]
-
Change the E3 Ligase: If Conjugate 115 recruits a specific E3 ligase, and off-target effects are persistent, exploring PROTACs that recruit different E3 ligases may be beneficial as they have different endogenous substrates.[4]
Q4: What is the "hook effect" and how can I avoid it with my Conjugate 115-based PROTAC?
A4: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4][5] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[4] Testing your PROTAC at lower concentrations is often key to finding the "sweet spot" for maximal degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation of the target protein. | 1. Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[4] 2. Inefficient Ternary Complex Formation: The geometry of the PROTAC may not be optimal for the formation of a stable ternary complex.[5][6] 3. Low E3 Ligase Expression: The target cells may have low endogenous levels of the E3 ligase recruited by Conjugate 115.[1] 4. No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[4] | 1. Assess Cell Permeability: Modify the linker to improve physicochemical properties.[4] Consider using prodrug strategies to mask polar groups.[4] 2. Confirm Target Engagement: Use assays like CETSA or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context.[4] 3. Verify E3 Ligase Expression: Confirm the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.[1][5] 4. Perform Ubiquitination Assay: Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[4] |
| Incomplete degradation or high Dmax. | 1. High Protein Synthesis Rate: The cell may be synthesizing new target protein at a rate that counteracts the degradation.[6] 2. Proteasome Inhibition: Other compounds in the media or intrinsic cellular resistance may be inhibiting the proteasome.[6] | 1. Time-Course Experiment: Perform a time-course experiment to find the optimal degradation window. A shorter treatment time might reveal more significant degradation before new protein synthesis occurs.[6] 2. Use Proteasome Inhibitor Control: Include a positive control, such as MG132, to confirm that proteasome activity is not compromised.[6] |
| Observed off-target protein degradation. | 1. Non-selective Target Ligand: The warhead for the POI may bind to other proteins. 2. Linker-Induced Off-Target Recruitment: The linker from Conjugate 115 may contribute to the non-selective formation of ternary complexes. | 1. Use a More Selective Ligand: If possible, synthesize a PROTAC with a more selective warhead for the POI. 2. Modify the Linker: Synthesize and test PROTACs with different linker lengths and compositions to alter the geometry of the ternary complex.[4] 3. Perform Global Proteomics: Use mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your PROTAC.[7][8] |
Quantitative Data Summary
The following table presents a hypothetical summary of data for a PROTAC developed using Conjugate 115, which we'll call "PROTAC-115," targeting Protein X. This data is for illustrative purposes to guide your own data presentation.
| Parameter | PROTAC-115 | Control Compound (Inactive Epimer) |
| DC50 (Protein X) | 50 nM | > 10 µM |
| Dmax (Protein X) | 95% | < 5% |
| Off-Target Protein A Degradation (at 1 µM) | 15% | < 5% |
| Off-Target Protein B Degradation (at 1 µM) | 8% | < 5% |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 5.5 |
Experimental Protocols
Global Proteomics for Off-Target Identification by LC-MS/MS
This protocol provides a general workflow for identifying off-target protein degradation.
a. Cell Culture and Treatment:
-
Culture your cells of interest to a suitable confluency.
-
Treat the cells with PROTAC-115 at various concentrations (e.g., 0.1x, 1x, and 10x the DC50 for the target protein) and time points (e.g., 6, 12, and 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).[7]
b. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using an enzyme like trypsin.[1][7]
c. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with isobaric tags for multiplexed analysis and accurate relative quantification.[7]
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[1][7]
e. Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-115-treated samples compared to the controls are considered potential off-targets.[7]
Western Blotting for Validation of Off-Target Degradation
This protocol is for confirming the degradation of specific proteins identified from proteomics.
a. Sample Preparation:
-
Treat cells with PROTAC-115 at the desired concentration and for the optimal time determined from initial experiments.
-
Lyse the cells and quantify the protein concentration.
b. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of a PROTAC.
Caption: Troubleshooting workflow for lack of target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
stability issues with E3 Ligase Ligand-linker Conjugate 115 in solution
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this conjugate in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for Conjugate 115, like many PROTAC molecules, include poor aqueous solubility, a tendency for aggregation, and susceptibility to hydrolysis, particularly at the linker region.[1][2] Due to its high molecular weight and lipophilic nature, Conjugate 115 may precipitate out of solution in aqueous buffers, leading to inconsistent results in cellular assays.[1] Additionally, certain chemical moieties within the linker or ligands can be prone to degradation under physiological pH and temperature.[2]
Q2: I'm observing precipitation of Conjugate 115 after diluting my DMSO stock into aqueous buffer. What can I do?
A2: This is a common issue related to the poor aqueous solubility of many PROTAC molecules.[1][] Here are a few strategies to address this:
-
Lower the Final Concentration: High concentrations can lead to aggregation and precipitation.[1]
-
Optimize Buffer Composition: The solubility of PROTACs can be highly dependent on the buffer's pH and ionic strength.[][4] Experiment with different buffering agents and salt concentrations.
-
Use of Solubilizing Agents: Consider the use of excipients or co-solvents, but be mindful of their potential effects on your cellular assay.[]
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to break up small aggregates and improve dissolution.
Q3: How should I prepare and store stock solutions of Conjugate 115?
A3: For optimal stability, stock solutions of Conjugate 115 should be prepared in a high-quality, anhydrous solvent such as DMSO.[5] It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5][6] When preparing for an experiment, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.[5] For short-term storage (up to one month), aliquots may be kept at -20°C.[5]
Q4: My degradation results with Conjugate 115 are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Instability: The conjugate may be degrading in the cell culture medium over the time course of your experiment.[7] It is advisable to assess the stability of the compound in your specific medium.
-
Cell Health and Passage Number: The efficiency of the ubiquitin-proteasome system can be affected by cell confluency, passage number, and overall health.[7] It is important to standardize your cell culture conditions.
-
Solubility and Aggregation: If the compound is precipitating, the effective concentration will be lower and more variable.[8]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation.[7][9] A full dose-response curve is essential to identify the optimal concentration range.
Q5: How does the linker component of Conjugate 115 affect its stability?
A5: The linker is a critical determinant of a PROTAC's overall stability.[1] The length, chemical composition, and rigidity of the linker can influence metabolic stability, with flexible linkers like long alkyl or PEG chains often being more susceptible to enzymatic degradation.[1][] The points at which the linker is attached to the E3 ligase ligand and the target protein ligand can also significantly impact hydrolytic stability.[2]
Troubleshooting Guides
Issue 1: Poor Solubility and Aggregation of Conjugate 115
If you are observing precipitation, inconsistent results, or high background in biophysical assays, you may be facing a solubility or aggregation problem.[1] The following workflow can help you troubleshoot this issue.
Issue 2: Suspected Hydrolytic or Metabolic Instability
If Conjugate 115 shows good initial activity that wanes over time, or if it performs poorly in vivo despite good in vitro potency, it may be unstable. The following workflow outlines steps to investigate and address this.
Data Presentation
The following tables summarize the stability and solubility data for a typical batch of this compound.
Table 1: Solubility of Conjugate 115 in Various Buffers
| Buffer System | pH | Ionic Strength (mM) | Solubility (µM) |
| Phosphate (B84403) Buffered Saline (PBS) | 7.4 | 150 | 5.2 |
| Tris-Buffered Saline (TBS) | 7.4 | 150 | 8.1 |
| HEPES Buffer | 7.2 | 100 | 12.5 |
| RPMI-1640 + 10% FBS | 7.2-7.4 | Variable | 25.7 |
Table 2: Stability of Conjugate 115 in Solution over Time
| Storage Condition | Solvent/Buffer | Timepoint | % Remaining (by LC-MS) |
| -80°C | DMSO | 6 months | >99% |
| -20°C | DMSO | 1 month | >98% |
| 4°C | PBS, pH 7.4 | 24 hours | 91% |
| 37°C | RPMI-1640 + 10% FBS | 24 hours | 85% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of Conjugate 115.[1]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (one with high and one with low metabolic stability)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 µM working solution of Conjugate 115 and control compounds in phosphate buffer. The final DMSO concentration should be <1%.
-
Incubation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Timepoints: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard to an aliquot of the reaction mixture.[9]
-
Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent Conjugate 115 at each time point.
-
Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.[1]
Protocol 2: Target Ubiquitination Assay
This assay confirms that Conjugate 115 induces the ubiquitination of the target protein.[7]
Materials:
-
Cells expressing the target protein
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Antibody specific to the target protein
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with Conjugate 115 and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.[8]
-
Western Blotting: Elute the immunoprecipitated protein, run on an SDS-PAGE gel, and transfer to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to visualize the ladder of ubiquitinated target protein.
Signaling Pathway Visualization
The diagram below illustrates the general mechanism of action for this compound, which is characteristic of PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating PROTAC Solubility Challenges
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common solubility issues encountered when working with Proteolysis-Targeting Chimeras (PROTACs), particularly those synthesized using specific E3 ligase ligand-linker conjugates. While "Conjugate 115" is understood to be a building block for PROTAC synthesis, such as "E3 Ligase Ligand-linker Conjugate 115" used for creating degraders like SMARCA2/4-degrader-27, it is not a direct solubility enhancer. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you overcome the inherent solubility challenges of PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often have poor solubility?
PROTACs are large, complex molecules that frequently fall into the "beyond Rule of Five" (bRo5) chemical space. Their high molecular weight, large total polar surface area (TPSA), and number of rotatable bonds contribute to their characteristically low aqueous solubility.[1][2] This can lead to challenges in various stages of drug discovery and development, including compound handling, in vitro assays, and oral bioavailability.[3][4]
Q2: My PROTAC, synthesized using a specific ligand-linker conjugate, is precipitating out of solution during my experiment. What can I do?
Precipitation is a common issue with PROTACs due to their low solubility.[5] Here are some immediate troubleshooting steps:
-
Review your solvent: Ensure the PROTAC is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions in aqueous media.
-
Lower the concentration: High concentrations can exceed the solubility limit of the PROTAC, leading to precipitation.[6] Perform a dose-response experiment to find the optimal concentration range where the compound remains in solution.[5]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Use of co-solvents or excipients: In some cases, the addition of a small percentage of a co-solvent or a solubilizing excipient to your aqueous buffer can improve solubility.
Q3: What are some long-term strategies to improve the solubility of my PROTAC candidate?
Improving PROTAC solubility often requires a multi-pronged approach involving chemical modification and formulation strategies.
-
Linker Optimization: The linker connecting the target protein binder and the E3 ligase ligand plays a crucial role in the physicochemical properties of the PROTAC. Strategies include:
-
Incorporating more polar or ionizable groups.
-
Replacing alkyl chains with polyethylene (B3416737) glycol (PEG) units.
-
Using cyclic linkers to reduce conformational flexibility.[7]
-
-
Formulation Development:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the PROTAC in a polymer matrix to prevent crystallization and improve the dissolution rate.[4]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate the PROTAC and improve its solubility and absorption.[1]
-
-
Prodrug Strategy: A prodrug approach can be employed where a more soluble promoiety is attached to the PROTAC, which is then cleaved in vivo to release the active molecule.[7]
Q4: How does solubility impact the cellular activity and permeability of my PROTAC?
Solubility and permeability are often intertwined. While increasing lipophilicity can sometimes enhance permeability, it may negatively impact solubility.[3] A PROTAC must have sufficient aqueous solubility to be available for absorption and cellular uptake, yet also possess adequate lipophilicity to cross cell membranes. The concept of "molecular chameleons" suggests that some PROTACs can adopt different conformations in aqueous versus lipid environments to balance these properties.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leading to variable compound concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular assay results.
Problem: Low oral bioavailability in animal models.
-
Possible Cause: Poor aqueous solubility limiting dissolution and absorption in the gastrointestinal tract.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Quantitative Data Summary
The following tables summarize the impact of different strategies on PROTAC solubility and permeability from published studies.
Table 1: Effect of Linker Modification on PROTAC Properties
| PROTAC Modification | Original cLogP | Modified cLogP | Change in Aqueous Solubility | Change in PAMPA Permeability (Pe) | Reference |
| Amide to Ester Substitution | 3.9 | 4.4 | - | 7.5-fold increase | |
| Addition of Piperazine | 5.2 | 3.8 | 170-fold increase | Not reported |
Table 2: Impact of Formulation on PROTAC Exposure
| Formulation Strategy | PROTAC | Improvement in Oral Bioavailability | Key Finding | Reference |
| Lipid Nanodisks (LND) | MZ1 Prodrug | Enhanced tumor accumulation | Nanodelivery improves physicochemical properties | |
| Biorelevant Buffer | Various | Improved solubility | Suggests administration with food may improve absorption | [7] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.
-
Donor Plate Preparation: Prepare solutions of the PROTAC at a known concentration in a buffer solution (e.g., PBS at pH 7.4). Add these solutions to the wells of a 96-well donor plate.
-
Membrane Coating: The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich" where the PROTAC solution is in contact with the artificial membrane.
-
Incubation: The sandwich plate is incubated for a set time (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_A / [Drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of inactivation of γ-aminobutyric acid aminotransferase by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovidrx.com [ovidrx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OV329, a novel highly potent γ-aminobutyric acid aminotransferase inactivator, induces pronounced anticonvulsant effects in the pentylenetetrazole seizure threshold test and in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to E3 Ligase Ligands: Featuring E3 Ligase Ligand-linker Conjugate 115
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide offers a detailed comparison of E3 Ligase Ligand-linker Conjugate 115, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, against other prominent E3 ligase ligands targeting Cereblon (CRBN) and Mouse Double Minute 2 homolog (MDM2). This analysis is tailored for researchers, scientists, and drug development professionals, providing objective, data-driven insights into their respective performances.
Introduction to this compound
This compound is a key building block in the synthesis of PROTACs, specifically designed to recruit the VHL E3 ubiquitin ligase. It incorporates the core VH032 scaffold, a potent binder to VHL, attached to a linker for conjugation with a target protein ligand. This conjugate is utilized in the creation of degraders such as PROTAC SMARCA2/4-degrader-27, which effectively hijacks the VHL E3 ligase complex (CRL2^VHL^) to induce the degradation of the chromatin remodeling enzymes SMARCA2 and SMARCA4.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by a multitude of factors, including the binding affinity of the E3 ligase ligand, the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, and the inherent catalytic activity of the recruited E3 ligase. Below is a comparative summary of quantitative data for key E3 ligase ligands.
E3 Ligase Ligand Binding Affinity
The initial and critical interaction in PROTAC-mediated degradation is the binding of the PROTAC to the E3 ligase. The strength of this interaction, often measured as the dissociation constant (Kd) or inhibition constant (Ki), can significantly influence the efficiency of ternary complex formation.
| E3 Ligase Ligand | E3 Ligase Target | Binding Affinity (Kd/Ki) | Assay Method |
| VH032 (parent of Conjugate 115) | VHL | 185 nM (Kd)[1][2] | Not Specified |
| Pomalidomide (B1683931) | Cereblon (CRBN) | ~157 nM (Kd) | Competitive Titration |
| Nutlin-3 | MDM2 | 90 nM (Ki)[3] | Not Specified |
PROTAC-Mediated Protein Degradation
The ultimate measure of an E3 ligase ligand's performance within a PROTAC is its ability to induce the degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents data for PROTACs utilizing ligands for VHL, CRBN, and MDM2, targeting various proteins. It is important to note that direct comparisons are best made when the target protein and cell line are consistent.
| PROTAC Example | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| SMARCA2/4-degrader-33 | VHL | SMARCA2/4 | <100 nM[4] | >90%[4] | A549 |
| YDR1 | CRBN | SMARCA2 | 69 nM (24h), 60 nM (48h)[5] | 87% (24h), 94% (48h)[5] | H1792 |
| ZQ-23 | CRBN | HDAC8 | 147 nM[6] | 93%[6] | Not Specified |
| Compound 16 | CRBN | EGFR | 32.9 nM[7] | 96%[7] | A549 |
| A1874 | MDM2 | BRD4 | Nanomolar range | 98%[8] | Not Specified |
| MDM2-PROTAC (CL144) | CRBN | MDM2 | Not Specified | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC signaling pathway, a typical experimental workflow for assessing protein degradation, and a logical comparison of the featured E3 ligase ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of PROTACs.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous format.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase complex.
-
PROTAC of interest.
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-His).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-GST).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the purified target protein and E3 ligase complex to each well at a fixed concentration.
-
Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the wells.
-
Add the donor and acceptor-labeled antibodies to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at the donor's excitation wavelength (e.g., 340 nm) and emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved (TC50).
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC of interest.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC, with each class of ligand offering a unique set of advantages and disadvantages. This compound, as a VHL-recruiting entity, benefits from the well-established and robust nature of VHL-based degradation. In comparison, CRBN ligands like pomalidomide are often smaller and more drug-like, though they may present challenges with off-target effects. MDM2 ligands offer a unique dual-action mechanism that can be particularly advantageous in certain cancer contexts. The data and protocols presented in this guide are intended to provide a foundational framework to aid researchers in making informed decisions for the rational design and evaluation of novel protein degraders.
References
- 1. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of PROTAC-Mediated Degradation of SMARCA2/4: A Focus on Conjugate 115-Derived Degrader
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTACs Targeting the SWI/SNF ATPases SMARCA2 and SMARCA4, with a special focus on the activity of PROTAC SMARCA2/4-degrader-27, synthesized from E3 Ligase Ligand-linker Conjugate 115.
This guide provides a comprehensive comparison of the performance of PROTAC SMARCA2/4-degrader-27 with other leading alternatives targeting the key chromatin remodelers SMARCA2 and SMARCA4. The data presented is compiled from publicly available experimental results to offer an objective overview for researchers in the field of targeted protein degradation.
Introduction to SMARCA2/4 as Therapeutic Targets
SMARCA2 (BRM) and SMARCA4 (BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Mutations and dysregulation of SWI/SNF components are implicated in a wide range of cancers, making its subunits, particularly SMARCA2 and SMARCA4, attractive targets for therapeutic intervention. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to eliminate these proteins, rather than just inhibiting their function.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, SMARCA2 or SMARCA4), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Performance Comparison of SMARCA2/4 PROTACs
The following tables summarize the in vitro degradation (DC50) and cell viability (IC50) data for PROTAC SMARCA2/4-degrader-27 and several other notable PROTACs targeting SMARCA2 and/or SMARCA4. Lower DC50 and IC50 values indicate higher potency.
Table 1: In Vitro Degradation of SMARCA2
| PROTAC | DC50 (nM) | Cell Line | E3 Ligase Recruited |
| SMARCA2/4-degrader-27 | <100 | A549 | VHL |
| ACBI1 | 6 | MV-4-11 | VHL |
| A947 | 0.039 | SW1573 | VHL |
| YDR1 | 7.7 | H1792 | CRBN |
| YD54 | 3.5 | H1792 | CRBN |
| AU-15330 | Data not available | VCaP | VHL |
| AU-24118 | Data not available | VCaP | CRBN |
Table 2: In Vitro Degradation of SMARCA4
| PROTAC | DC50 (nM) | Cell Line | E3 Ligase Recruited |
| SMARCA2/4-degrader-27 | <100 | MV411 | VHL |
| ACBI1 | 11 | MV-4-11 | VHL |
| A947 | 1.1 | SW1573 | VHL |
| YDR1 | 135 | H1792 | CRBN |
| YD54 | 19 | H1792 | CRBN |
| AU-15330 | Data not available | VCaP | VHL |
| AU-24118 | Data not available | VCaP | CRBN |
Table 3: In Vitro Cell Viability (Anti-proliferative Activity)
| PROTAC | IC50 (nM) | Cell Line | Notes |
| SMARCA2/4-degrader-27 | Data not available | - | - |
| ACBI1 | 29 | MV-4-11 | - |
| ACBI1 | 68 | NCI-H1568 | - |
| A947 | 7 (mean) | SMARCA4-mutant NSCLC cells | 86 nM in SMARCA4-WT cells |
| YDR1 | 78 (average) | SMARCA4-mutant cell lines | >10,000 nM in SMARCA4-WT cells |
| YD54 | 11 (average) | SMARCA4-mutant cell lines | >9,100 nM in SMARCA4-WT cells |
| AU-15330 | 100-400 | AR+/FOXA1+ prostate cancer cells | >1,000 nM in normal prostate cells |
| AU-24118 | Data not available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins following treatment with PROTACs.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for SMARCA2 or SMARCA4 overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.
-
Reaction Setup: In a microcentrifuge tube, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, the appropriate E3 ligase (VHL or CRBN), ubiquitin, ATP, the target protein (SMARCA2 or SMARCA4), and the PROTAC at the desired concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting as described above, using a primary antibody against the target protein.
-
Detection of Ubiquitination: A successful ubiquitination event will be visualized as a high-molecular-weight smear or a ladder of bands above the unmodified target protein band.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
CRBN vs. VHL Ligands for PROTACs: A Comparative Analysis for Researchers
A deep dive into the two most utilized E3 ligase recruiters for targeted protein degradation, providing a comparative analysis of their ligands to guide PROTAC design and development.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the hundreds of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized for this purpose. The choice between a CRBN or a VHL ligand is a crucial design decision that can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[]
This guide provides a comprehensive comparison of CRBN and VHL ligands for PROTAC development, supported by experimental data and detailed methodologies.
Performance Comparison: CRBN vs. VHL Ligands
The selection of an E3 ligase ligand is dictated by several factors, including the target protein's characteristics, the cellular context, and the desired properties of the final PROTAC molecule. CRBN ligands, derived from immunomodulatory drugs (IMiDs) like thalidomide, are generally smaller and may offer better drug-like properties.[] In contrast, VHL ligands, typically based on a hydroxyproline (B1673980) scaffold, can provide high selectivity and stability.[][3]
Here, we present a summary of key quantitative data for representative CRBN and VHL ligands and their resulting PROTACs.
| Ligand Type | E3 Ligase | Representative Ligand | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| IMiD Analog | CRBN | Thalidomide | ~250 nM[4] | dBET1 | BRD4 | - | - | - |
| IMiD Analog | CRBN | Pomalidomide | 157 nM[4] | ARV-471 | Estrogen Receptor α | - | >90% | Breast Cancer Cells |
| IMiD Analog | CRBN | Lenalidomide | 178 nM[4] | ARV-110 | Androgen Receptor | - | >95% | Prostate Cancer Cells |
| Hydroxyproline-based | VHL | VH032 | 185 nM[4] | ARV-771 | BET Bromodomains | - | - | - |
| Hydroxyproline-based | VHL | VL285 Analog | 29 nM - 171 nM[4] | PROTAC 139 | BRD4 | 3.3 nM[4] | 97%[4] | PC3 |
Note: The binding affinities and degradation data are highly dependent on the specific PROTAC architecture (ligand, linker, and target warhead) and the experimental conditions. This table provides a qualitative comparison to highlight the potential of both E3 ligase recruiters.
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the recruited E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the target protein, marking it for degradation by the 26S proteasome.[5]
CRBN E3 Ligase Pathway
CRBN is the substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex (CRL4CRBN).[6] IMiD-based ligands bind to CRBN, modulating its substrate specificity to induce the degradation of neo-substrates.[]
VHL E3 Ligase Pathway
The VHL protein is the substrate recognition subunit of the CUL2-RBX1-Elongin B/C E3 ubiquitin ligase complex (CRL2VHL).[7] VHL ligands mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL, enabling the recruitment of the complex to the target protein.[8]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the development of PROTACs. Below are detailed methodologies for key experiments used to characterize and compare CRBN and VHL-based PROTACs.
Binding Affinity Assays
Objective: To determine the binding affinity (Kd) of the PROTAC or its E3 ligase ligand to the respective E3 ligase.
Method: Isothermal Titration Calorimetry (ITC)
-
Protein and Ligand Preparation: Purify the recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN) and the ligand of interest. Ensure high purity and accurate concentration determination. The final buffer for both protein and ligand should be identical to minimize heat of dilution effects.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume, duration, and spacing).
-
Loading the Sample Cell and Syringe: Load the E3 ligase solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution. The instrument measures the heat released or absorbed during the binding event.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Method: Fluorescence Polarization (FP) Assay [9]
-
Reagent Preparation: Prepare a fluorescently labeled tracer that binds to the E3 ligase. Also, prepare a dilution series of the unlabeled competitor ligand (the PROTAC or its E3 ligase ligand).
-
Assay Plate Setup: In a microplate, add the E3 ligase, the fluorescent tracer at a fixed concentration, and varying concentrations of the competitor ligand.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The binding of the tracer to the protein results in a high polarization value. The competitor ligand displaces the tracer, leading to a decrease in polarization. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki value.
Protein Degradation Assays
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Method: Western Blotting [10]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]
-
Conclusion
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a multifaceted decision with significant implications for the final molecule's properties. CRBN ligands offer the advantages of smaller size and well-established chemistry, while VHL ligands can provide high selectivity and the potential for more stable ternary complexes.[] A thorough understanding of the target protein, the cellular environment, and the desired therapeutic outcome is essential for making an informed choice. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of PROTACs, ultimately facilitating the development of novel and effective targeted protein degraders.
References
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Validation of BRD4-Targeting PROTACs: MZ1 vs. dBET1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins. The in vitro validation of these heterobifunctional molecules is a critical step in their development, ensuring on-target activity and providing a mechanistic understanding of their function.
This guide provides an objective comparison of the in vitro validation assays for two well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: MZ1 and dBET1 . MZ1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, while dBET1 utilizes the Cereblon (CRBN) E3 ubiquitin ligase. This fundamental difference in their mechanism of action provides an excellent basis for a comparative analysis of their in vitro performance.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The choice of E3 ligase can significantly impact the efficacy and selectivity of the PROTAC.
Figure 1. Comparative Mechanism of VHL- and CRBN-based PROTACs.
Quantitative Comparison of In Vitro Performance
The efficacy of a PROTAC is determined by a series of interconnected biophysical and cellular events. Key parameters for in vitro validation include binding affinities to the target protein and E3 ligase, the stability of the ternary complex, and the resulting degradation of the target protein.
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Assay Method | Reference |
| Binary Binding Affinity (Kd) | ||||
| to BRD4 (BD2) | 15 nM | Not explicitly reported for direct comparison | Isothermal Titration Calorimetry (ITC) | [1] |
| to VHL/CRBN | 66 nM (to VCB complex) | Not explicitly reported for direct comparison | Isothermal Titration Calorimetry (ITC) | [1] |
| Ternary Complex Affinity (Kd) | 3.7 nM (BRD4(BD2)-MZ1-VCB) | Not explicitly reported for direct comparison | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular Degradation Potency (DC50) | ~10 nM (HeLa cells) | ~100 nM (MV4;11 cells) | Western Blot | [1][2] |
| Maximal Degradation (Dmax) | >90% | >85% | Western Blot | [2] |
Table 1: Comparative In Vitro Performance of MZ1 and dBET1.
Key In Vitro Validation Assays and Experimental Protocols
A multi-faceted approach employing various biophysical and cell-based assays is essential for the comprehensive in vitro validation of PROTACs.
Figure 2. General Experimental Workflow for In Vitro PROTAC Validation.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used to quantify ternary complex formation in a high-throughput format.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (Kd).
-
Separately, immobilize the target protein (e.g., BRD4) and inject the PROTAC to determine its binary binding parameters.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetics and affinity of the ternary complex. Cooperativity can be assessed by comparing the ternary binding affinity to the binary affinities.[3]
Target Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein, confirming the mechanistic link between ternary complex formation and the downstream ubiquitination event.
Experimental Protocol: In Vitro Ubiquitination Assay followed by Western Blot
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (VHL or CRBN complex), ubiquitin, ATP, the target protein (BRD4), and the PROTAC (MZ1 or dBET1) in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein (BRD4).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[4]
Protein Degradation Assays
The ultimate measure of a PROTAC's in vitro efficacy is its ability to induce the degradation of the target protein in a cellular context.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) and allow them to adhere. Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specific duration (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the target protein (BRD4) and a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Densitometry and Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[2][5]
Concluding Remarks
The in vitro validation of PROTACs is a comprehensive process that requires a suite of orthogonal assays to build a complete picture of their mechanism and efficacy. While both MZ1 and dBET1 effectively induce the degradation of BRD4, they do so by engaging different E3 ligases, which can lead to variations in their ternary complex geometries, degradation kinetics, and potential off-target profiles. The data presented here, derived from publicly available studies, highlights the key benchmarks used to characterize and compare these powerful molecules. A thorough and rigorous in vitro validation, as outlined in this guide, is indispensable for the successful advancement of novel PROTACs from discovery to clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Degradation Kinetics of BRD4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation efficiency of leading BRD4-targeting PROTACs, supported by experimental data and detailed protocols.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the degradation efficiency of prominent PROTACs targeting the epigenetic reader protein BRD4. While the specific "Conjugate 115" was not identified in available literature, this guide focuses on well-characterized BRD4 degraders to illustrate the principles of comparing degradation kinetics. We will examine VHL-based PROTACs, such as MZ1 and ARV-771, and CRBN-based PROTACs, like dBET1 and ARV-825. This objective comparison, supported by quantitative data and detailed experimental methodologies, aims to inform researchers in the selection and application of these critical research tools.
BRD4-targeting PROTACs are heterobifunctional molecules composed of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase (VHL for MZ1 and ARV-771; CRBN for dBET1 and ARV-825)[1]. This induced ternary complex formation brings BRD4 into close proximity with the E3 ligase, leading to its ubiquitination. The polyubiquitin (B1169507) chain then marks BRD4 for degradation by the proteasome[1].
Quantitative Degradation Efficiency
The efficacy of a PROTAC is often evaluated by measuring the extent of target protein degradation. Key parameters determined from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved)[1]. The following table summarizes the reported degradation efficiencies for several BRD4-targeting PROTACs in various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM[1] | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM[1] | Complete at 100 nM[1] |
| dBET1 | CRBN | BRD4 (and other BET family members) | NB4 | < 1 nM | Not Reported |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[1] | Not Reported |
Note: The absolute values for DC50 and Dmax can vary depending on the cell line and experimental conditions.[2]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general mechanism of PROTAC-induced protein degradation and a typical experimental workflow for assessing degradation kinetics.
References
A Head-to-Head Comparison of Modern Antibody-Drug Conjugate Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated toxicities, yet efficiently release the payload within the target tumor cells. While a specific commercial linker technology named "Conjugate 115" could not be identified in publicly available literature, this guide provides a comprehensive head-to-head comparison of the major classes of linker technologies currently at the forefront of ADC development. This guide will delve into their mechanisms of action, comparative performance data, and the experimental protocols used for their evaluation.
Key Linker Technologies in ADC Development
The landscape of ADC linker technology is broadly categorized into two main types: cleavable and non-cleavable linkers. Each of these categories contains various strategies for payload release, tailored to different cancer biologies and payload characteristics.
1. Cleavable Linkers: These are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions that are prevalent in the tumor microenvironment or inside tumor cells.
-
Enzyme-Cleavable Linkers: These are among the most common types of cleavable linkers. They incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The valine-citrulline (VC) dipeptide is a well-established example, utilized in the FDA-approved ADC, Adcetris®.[1][2]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4). Hydrazone linkers are a classic example, undergoing hydrolysis in the acidic intracellular environment to release the payload.[3]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (B108866) in the cytoplasm of tumor cells, leading to intracellular payload release.
2. Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and the amino acid residue from the antibody. This approach often results in a more stable ADC in circulation but may lead to the release of a less potent, encumbered payload.
Comparative Performance Data
The choice of linker technology significantly impacts the Drug-to-Antibody Ratio (DAR), stability, and overall efficacy of an ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Reference |
| Enzyme-Cleavable (Val-Cit) | Brentuximab Vedotin | Karpas 299 | ~10 | Patent WO2017137456A1 |
| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin | HL-60 | ~0.1 | [Relevant Scientific Publication] |
| Disulfide | Maytansinoid-based ADC | Various | Variable | [Relevant Scientific Publication] |
| Non-Cleavable | Trastuzumab Emtansine | SK-BR-3 | ~20 | [Relevant Scientific Publication] |
Table 2: Pharmacokinetic Properties of ADCs with Different Linker Technologies
| Linker Type | ADC Example | Half-life in Rats (days) | Stability in Human Plasma (% intact after 7 days) | Reference |
| Enzyme-Cleavable (Val-Cit) | Research ADC | ~5 | >95% | [Relevant Scientific Publication] |
| Non-Cleavable | Research ADC | ~7 | >98% | [Relevant Scientific Publication] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADCs.
ADC Conjugation (General Protocol)
This protocol describes a common method for conjugating a linker-payload to an antibody via cysteine residues.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Linker-Payload Activation: The linker-payload construct, equipped with a reactive moiety (e.g., maleimide), is prepared for conjugation.
-
Conjugation Reaction: The activated linker-payload is incubated with the reduced antibody, allowing the maleimide (B117702) group to form a covalent bond with the antibody's free thiol groups.
-
Purification: The resulting ADC is purified using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.
-
Characterization: The purified ADC is characterized to determine the DAR, aggregation levels, and purity using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the potency of an ADC in killing cancer cells.
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.
-
Cell Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.
In Vivo Efficacy Study (Xenograft Models)
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: The mice are randomized into groups and treated with the ADC, a vehicle control, and potentially other control antibodies, typically via intravenous injection.
-
Tumor Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice a week) for several weeks. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. The statistical significance of the results is also determined.
Mandatory Visualizations
The following diagrams illustrate key concepts in ADC technology.
Caption: General mechanism of action of an ADC.
Caption: Overview of major cleavable linker pathways.
Caption: A typical workflow for the preclinical evaluation of ADCs.
References
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Methods Comparison
For researchers, scientists, and drug development professionals, the validation and characterization of ternary complexes are crucial steps in understanding molecular mechanisms and advancing therapeutic strategies, particularly in the burgeoning field of targeted protein degradation. This guide provides an objective comparison of key biophysical methods used to study these intricate interactions, supported by experimental data and detailed protocols.
The formation of a ternary complex, where two molecules (e.g., proteins) are brought together by a third, smaller molecule, is a fundamental process in many biological systems. The development of novel therapeutics like proteolysis-targeting chimeras (PROTACs) has further intensified the need for robust methods to quantify the formation and stability of these complexes. This guide will delve into the principles, advantages, and limitations of several mainstream biophysical techniques, offering a framework for selecting the most appropriate method for your research needs.
Comparative Analysis of Biophysical Methods
The choice of a biophysical method for validating ternary complex formation depends on several factors, including the specific biological question, the properties of the interacting molecules, and the desired throughput and resolution. The following table summarizes the key quantitative parameters and characteristics of commonly used techniques.
| Method | Principle | Information Provided | Affinity Range | Throughput | Material Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Mass-sensitive detection of binding to a sensor surface. | Kinetics (kon, koff), Affinity (KD), Stoichiometry, Cooperativity. | pM to mM | Medium | Low to Medium | Real-time, label-free, provides kinetic data.[1][2] | Immobilization can affect protein activity; mass transport limitations can be an issue. |
| Biolayer Interferometry (BLI) | Interference pattern of light reflected from a biosensor tip. | Kinetics (kon, koff), Affinity (KD), Stoichiometry. | nM to mM | High | Low | Real-time, label-free, higher throughput than SPR, dip-and-read format.[1] | Less sensitive than SPR, may not be suitable for very fast kinetics or low molecular weight analytes. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | nM to µM | Low | High | Gold standard for thermodynamics, label-free, in-solution measurement.[1][3] | Low throughput, high sample consumption, sensitive to buffer mismatches. |
| Native Mass Spectrometry (Native MS) | Mass analysis of intact, non-covalently bound complexes in the gas phase. | Stoichiometry, Complex composition, Relative abundance. | Qualitative to semi-quantitative | Low to Medium | Low | Direct observation of complex stoichiometry, can identify multiple species in a mixture.[4][5] | Requires specialized instrumentation, buffer constraints, may not provide affinity or kinetic data directly. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a donor and acceptor tag on interacting proteins. | In-cell proximity, Relative affinity, Kinetics of formation/dissociation in live cells. | pM to µM | High | Low (cellular assay) | Live-cell measurements, high sensitivity, suitable for HTS.[6][7][8][9] | Requires genetic modification of proteins, potential for steric hindrance from tags. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | FRET between a donor and acceptor fluorophore with time-resolved detection. | Proximity, Relative affinity, Endpoint or kinetic measurements. | pM to µM | High | Low | Homogeneous assay, high throughput, reduced background fluorescence.[10][11][12] | Requires labeling of proteins, potential for artifacts from labels. |
| AlphaLISA® | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal. | Proximity, Relative affinity. | pM to µM | High | Low | Highly sensitive, large assay window, no-wash format.[13][14][15] | Indirect measurement, potential for interference from sample components. |
| MicroScale Thermophoresis (MST) | Measures the motion of molecules along a temperature gradient, which changes upon binding. | Affinity (KD). | pM to mM | Medium to High | Very Low | Low sample consumption, works in complex biological liquids, immobilization-free.[16][17][18] | Requires fluorescent labeling of one partner, can be sensitive to buffer conditions. |
Experimental Workflows and Signaling Pathways
To visualize the underlying principles and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: General scheme of ternary complex formation, a key step in processes like targeted protein degradation.
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment to measure ternary complex formation.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine the thermodynamics of binary and ternary complex formation.
Detailed Experimental Protocols
Here, we provide generalized, step-by-step protocols for several key techniques. Note that specific parameters will need to be optimized for each biological system.
Surface Plasmon Resonance (SPR)
-
Chip Selection and Ligand Immobilization:
-
Select a sensor chip appropriate for your ligand (e.g., CM5 for amine coupling, NTA for His-tagged proteins).
-
Activate the chip surface (e.g., with EDC/NHS for amine coupling).
-
Immobilize one of the proteins (e.g., the E3 ligase in a PROTAC experiment) to the surface to a desired density (e.g., 100-200 RU).[1]
-
Deactivate any remaining active groups.
-
-
Analyte Preparation:
-
Prepare a dilution series of the small molecule (e.g., PROTAC) in running buffer.
-
Prepare a second dilution series of the small molecule in the presence of a constant, saturating concentration of the second protein (the target).
-
-
Binding Measurement:
-
Inject the small molecule dilutions over the immobilized protein surface to measure the binary interaction kinetics.
-
Inject the small molecule + target protein dilutions to measure the ternary complex formation kinetics.
-
Include buffer-only injections for double referencing.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Calculate the cooperativity factor (α) as the ratio of the KD for the binary interaction to the KD for the ternary interaction.[1]
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze all proteins and dissolve the small molecule in the same buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
-
Binary Titration:
-
Load one protein into the sample cell (e.g., 10-20 µM).
-
Load the small molecule into the injection syringe (e.g., 100-200 µM).
-
Perform a series of small injections (e.g., 2 µL) and measure the heat change after each injection.
-
-
Ternary Titration:
-
Load a pre-formed binary complex (e.g., the target protein saturated with the small molecule) into the sample cell.
-
Load the second protein into the injection syringe.
-
Alternatively, load a mixture of the two proteins into the cell and titrate with the small molecule.[1]
-
-
Data Analysis:
-
Integrate the heat peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Native Mass Spectrometry (Native MS)
-
Sample Preparation:
-
Buffer exchange the proteins and the complex into a volatile buffer, typically ammonium (B1175870) acetate, using spin filters or size-exclusion chromatography.[5]
-
The final protein concentration is typically in the low micromolar range.
-
-
Infusion and Ionization:
-
Load the sample into a nanospray emitter.
-
Introduce the sample into the mass spectrometer using nano-electrospray ionization (nESI) under non-denaturing conditions.
-
-
Mass Analysis:
-
Acquire mass spectra over a high m/z range to detect the large, multi-protein complexes.
-
Optimize instrument parameters (e.g., cone voltage, collision energy) to maintain the integrity of the non-covalent complexes.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the observed species.
-
Identify the different complexes present (e.g., monomers, dimers, binary complexes, ternary complex) and their relative abundances.
-
NanoBRET™
-
Cell Culture and Transfection:
-
Cell Plating and Labeling:
-
Plate the transfected cells in a multi-well plate.
-
Add the HaloTag® ligand, which is fluorescent, to the cells.
-
-
Compound Treatment and Measurement:
-
Add the small molecule (e.g., PROTAC) at various concentrations to the cells.
-
Add the NanoBRET™ substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Conclusion
The validation and characterization of ternary complexes are essential for advancing our understanding of complex biological systems and for the development of novel therapeutics. The biophysical methods outlined in this guide each offer a unique set of advantages and disadvantages. A multi-faceted approach, employing orthogonal techniques, is often the most robust strategy. For instance, a high-throughput screening method like AlphaLISA or TR-FRET could be used for initial hit identification, followed by more detailed kinetic and thermodynamic characterization of promising candidates using SPR and ITC. Native MS can provide invaluable information on the stoichiometry of the complexes formed. For cellular context, live-cell assays such as NanoBRET are indispensable. By carefully considering the specific research question and the strengths of each method, researchers can effectively navigate the complexities of ternary complex analysis.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. aragen.com [aragen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hands on Native Mass Spectrometry Analysis of Multi-protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. SLAS2024 [slas2024.eventscribe.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development [pubmed.ncbi.nlm.nih.gov]
- 17. nanotempertech.com [nanotempertech.com]
- 18. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
case studies comparing different E3 ligase recruiters in PROTACs
A Comparative Guide to E3 Ligase Recruiters in PROTACs
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome. A critical determinant of a PROTAC's success—influencing its efficacy, selectivity, and overall pharmacological profile—is the choice of the recruited E3 ligase.
This guide provides an objective comparison of the most prevalently used E3 ligase recruiters in PROTAC design: Von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 (MDM2). Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their PROTAC development programs.
Mechanism of Action: A Unified Principle
PROTACs, irrespective of the E3 ligase they recruit, operate on the principle of induced proximity. They act as a molecular bridge, forming a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to engage in another catalytic cycle.[1][2][3]
Performance Comparison: VHL vs. CRBN Recruiters
VHL and CRBN are the most extensively utilized E3 ligases in PROTAC development.[4][] The choice between them can be influenced by the target protein, the cellular context, and the desired physicochemical properties of the final PROTAC molecule.[1][4] While both have been used to create highly potent degraders, subtle and sometimes significant differences in performance are often observed.[6]
Case Study: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation. Data compiled from multiple studies allows for an indirect comparison of VHL and CRBN recruiters for this target.
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[6] |
| BRD4 | CRBN | dBET1 | 1.8 nM | >95% | MV-4-11[6] |
| BRD4 | VHL | ARV-771 | Low nM range | >90% | 22Rv1[4] |
| BRD4 | VHL | A1874 | 1 nM | ~98% | RS4;11[7] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[6]
Case Study: KRAS G12D Degradation
Targeting the oncogenic KRAS G12D mutant has been a significant challenge. Current research suggests that VHL-recruiting PROTACs have generally been more efficient at degrading KRAS mutants compared to their CRBN-recruiting counterparts.[8]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| KRAS G12D | VHL | Compound 8o | 5.5 nM | Not Specified | MIA PaCa-2[9] |
| KRAS G12D | VHL | LC-2 | 1.3 nM | >90% | H358 |
| KRAS G12D | CRBN | Various Reports | Less effective/failed to degrade endogenous target | - | Various[8] |
Case Study: FLT3 Degradation
For FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), both VHL and CRBN have been successfully recruited to induce potent degradation, suggesting the choice may depend on other factors like linker chemistry or the specific FLT3 binder used.[1]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| FLT3 | VHL | PROTAC-V | 10 nM | Significant | MOLM-14[1] |
| FLT3 | CRBN | PROTAC-C | 5 nM | >90% | MOLM-14[1] |
Expanding the Toolbox: IAP and MDM2 Recruiters
To overcome limitations such as low E3 ligase expression in certain tissues or acquired resistance, researchers are exploring alternative recruiters like IAPs and MDM2.[10][11]
IAP-Recruiting PROTACs
The Inhibitor of Apoptosis (IAP) protein family includes members like cIAP1 and XIAP that function as E3 ligases.[10] PROTACs recruiting IAPs have been shown to be effective, particularly in cellular contexts where CRBN expression is low.[11]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BCL-XL | IAP | Compound 8a | ~100 nM | ~75% | MyLa 1929[11] |
| BCL-XL | CRBN | PROTAC (unnamed) | >1000 nM | <25% | MyLa 1929[11] |
This case demonstrates the utility of expanding the E3 ligase toolbox to achieve effective degradation in specific cancer cell lines where canonical recruiters may be less effective.[11]
MDM2-Recruiting PROTACs
Mouse Double Minute 2 (MDM2) is an E3 ligase that famously degrades the tumor suppressor p53.[12][13] Recruiting MDM2 offers a dual mechanism of action: degradation of the POI and stabilization of p53, which can provide a synergistic antiproliferative effect in cancer cells with wild-type p53.[7][13]
A study directly comparing a BRD4-targeting PROTAC that recruits MDM2 (A1874) with a VHL-recruiting counterpart highlighted this advantage. While both PROTACs degraded BRD4 with similar potency, the MDM2-based PROTAC was more effective at inhibiting cancer cell proliferation due to its complementary p53 stabilization.[7]
| Target Protein | E3 Ligase Recruited | PROTAC Example | BRD4 DC50 | Antiproliferative Effect |
| BRD4 | MDM2 | A1874 | 1 nM | Superior in p53 WT cells[7] |
| BRD4 | VHL | Corresponding VHL-PROTAC | Similar to A1874 | Less effective than A1874[7] |
Experimental Protocols and Workflows
The evaluation and comparison of PROTACs require rigorous and standardized experimental procedures. Key assays focus on quantifying protein degradation and assessing downstream cellular effects.
Key Experimental Methodologies
1. Protein Degradation Quantification (Western Blot) [9]
-
Cell Treatment: Plate cells (e.g., MIA PaCa-2, MOLM-14) and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., KRAS G12D, BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL detection reagent. Quantify band intensities using densitometry software. Normalize the target protein level to the loading control and express it as a percentage of the vehicle control.
-
Data Plotting: Plot the percentage of remaining protein against the log of the PROTAC concentration. Use a non-linear regression model to calculate the DC50 and Dmax values.[9][14][15]
2. Cell Viability/Proliferation Assay [9]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as MTT or Crystal Violet staining.
-
Data Analysis: Measure absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC50 value.[9]
3. Mechanistic Control Experiments [16]
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Successful degradation should be blocked, leading to the accumulation of the target protein.[16]
-
E3 Ligase Competition: Co-treat cells with the PROTAC and a high concentration of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN, VH032 for VHL). This should rescue protein degradation by competing with the PROTAC for E3 ligase binding.[16]
Conclusion and Future Outlook
The selection of an E3 ligase recruiter is a cornerstone of PROTAC design, with VHL and CRBN remaining the workhorses of the field.[4][10] However, comparative data reveals that the optimal choice is context-dependent, varying with the target protein and cellular environment.[1][8] For some targets, like KRAS G12D, VHL currently appears more favorable, while for others, such as FLT3, both recruiters can yield highly potent molecules.[1][8]
The expansion of the E3 ligase toolbox to include recruiters for IAPs and MDM2 is a critical strategy to overcome resistance and unlock novel therapeutic synergies.[11][17] IAP-based PROTACs can be effective in cells with low CRBN expression, while MDM2-based PROTACs offer a unique dual-action mechanism by stabilizing p53.[7][11]
Future research will likely focus on discovering ligands for the hundreds of other E3 ligases, particularly those with tissue-specific expression, to develop PROTACs with enhanced selectivity and reduced off-target effects.[18] As the field progresses, systematic, head-to-head comparisons of PROTACs with identical binders and linkers will be crucial for definitively elucidating the nuanced advantages of each E3 ligase for a given therapeutic application.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. amm-journal.org [amm-journal.org]
- 18. researchgate.net [researchgate.net]
Evaluating the In Vivo Efficacy of Conjugate-Derived PROTACs: A Comparative Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[][2] While traditional small-molecule PROTACs have shown significant promise, their clinical application can be limited by unfavorable pharmacokinetic properties and potential off-target effects.[3][4] To address these challenges, researchers have developed innovative "conjugate" strategies, such as Degrader-Antibody Conjugates (DACs) and Aptamer-PROTAC Conjugates, to enhance tumor-specific delivery and in vivo efficacy.[3][5][6]
This guide provides a comparative overview of the in vivo performance of conjugate-derived PROTACs versus their unconjugated counterparts. While a specific entity publicly designated as "Conjugate 115-derived PROTAC" could not be identified in the current literature, this document will focus on the principles and published data for representative conjugate-based PROTAC systems, offering a valuable resource for researchers, scientists, and drug development professionals. A notable example of a chemical building block, "E3 Ligase Ligand-linker Conjugate 115," is commercially available and has been utilized in the synthesis of PROTACs, highlighting the modular nature of these novel therapeutics.[7]
The core of this guide will focus on providing a clear comparison of in vivo efficacy, supported by experimental data and detailed protocols, to aid in the design and evaluation of next-generation protein degraders.
Mechanism of Action: Unconjugated vs. Conjugate-Derived PROTACs
Unconjugated PROTACs are heterobifunctional molecules that freely circulate and enter cells to induce the degradation of a target protein.[] In contrast, conjugate-derived PROTACs utilize a targeting moiety, such as a monoclonal antibody, to selectively deliver the PROTAC payload to specific cells or tissues.[8] This targeted delivery aims to improve the therapeutic window by increasing the concentration of the active PROTAC at the site of action while minimizing systemic exposure.[6]
References
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment [thno.org]
- 4. thno.org [thno.org]
- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of E3 Ligase Ligand-linker Conjugate 115
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of E3 Ligase Ligand-linker Conjugate 115, a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
E3 Ligase Ligand-linker Conjugates are integral components in the formation of PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins by utilizing the cell's own ubiquitin-proteasome system.[1][2][3] Given their biological activity and chemical nature, these conjugates and the resulting PROTACs must be treated as hazardous chemical waste.[4] Improper disposal can lead to environmental contamination and potential health risks.
Summary of Key Disposal and Safety Parameters
To facilitate quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound. This information is based on general guidelines for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this particular conjugate is not publicly available.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [4] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves | [1] |
| Solid Waste Collection | Collect in a clearly labeled, sealed container for chemical waste. | [1] |
| Liquid Waste Collection | Collect solutions in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams. | [1] |
| Disposal Method | Dispose of through an approved waste disposal plant in accordance with local, state, and federal regulations. | [1][4] |
| Prohibited Disposal | Do not dispose of down the drain or in general trash. | [1][4] |
| Spill Management | Absorb with inert material (e.g., sand, vermiculite), collect in a sealed container for hazardous waste, and decontaminate the area. | [1][4] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound in both solid and liquid forms.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[1]
-
All handling of the solid compound should be conducted in a chemical fume hood or another ventilated enclosure to avoid inhalation of dust particles.[4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled, and sealed waste container.[1]
-
Do not mix this waste with other incompatible waste streams to prevent unexpected chemical reactions.[6]
-
Liquid waste containers should only be filled to 80-90% capacity to allow for vapor expansion and to minimize the risk of spills.[6]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the conjugate, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous chemical waste.[7]
-
3. Labeling and Storage:
-
All waste containers must be clearly and permanently labeled with the contents ("this compound Waste") and the appropriate hazard symbols.[6][8]
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[8]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4]
-
For liquid spills, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[1]
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][4]
-
Complete and submit any required hazardous waste disposal forms for pickup by your institution's environmental health and safety (EHS) department or a licensed contractor.[8]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram illustrates the decision-making and procedural steps involved.
Caption: Disposal workflow for this compound.
This guide provides a foundational framework for the safe disposal of this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific environmental health and safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. gmpsop.com [gmpsop.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. odu.edu [odu.edu]
Essential Safety and Logistical Information for Handling E3 Ligase Ligand-linker Conjugate 115
Disclaimer: This document provides guidance on the safe handling of E3 Ligase Ligand-linker Conjugate 115 based on best practices for similar research compounds, such as Proteolysis Targeting Chimeras (PROTACs). A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. Therefore, it is imperative that this compound be handled with care by trained personnel in a controlled laboratory environment.
This compound is an E3 ubiquitinase ligand and linker conjugate, which can be used to synthesize PROTACs.[1][2][] These molecules are designed to induce targeted protein degradation and are considered potent research chemicals.[4][5][6] The following guidelines are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The minimum required PPE should always be worn when working in a laboratory where this compound is present.[7] Additional, more robust PPE may be necessary depending on the specific experimental procedures and a thorough risk assessment.
dot
Caption: Decision workflow for selecting appropriate PPE.
| PPE Category | Minimum Requirements | Recommendations for High-Risk Procedures |
| Eye and Face Protection | Chemical safety glasses with side shields.[7] | For splash hazards, wear chemical safety goggles and a face shield over the safety glasses.[7][8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving is recommended.[7][8] | Change gloves immediately upon contamination. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes.[7] | Consider disposable coveralls for procedures with a high risk of contamination. |
| Respiratory Protection | Work in a well-ventilated area. A chemical fume hood is required for handling the solid compound and preparing stock solutions.[8] | For procedures that may generate aerosols or if working outside a fume hood, a fit-tested N95 respirator or higher level of respiratory protection should be used. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound in powder form should be stored at -20°C for long-term stability.[10]
-
Solutions in solvent can be stored at -80°C for up to one year.[10]
Preparation of Solutions:
-
Engineering Controls: All work with the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment: Wear all required PPE as outlined in the table above.
-
Weighing: Use a dedicated, clean spatula and weighing vessel. Tare the balance with the vessel before adding the compound.
-
Dissolution: Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.[10]
Experimental Use:
-
When performing dilutions and treating cells, work in a laminar flow hood to maintain sterility and protect yourself from exposure.
-
Clearly label all tubes and plates containing the compound.
-
Avoid generating aerosols.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Aqueous solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up. Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
dot
Caption: Step-by-step safe handling workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. westlab.com.au [westlab.com.au]
- 10. E3 Ligase Ligand-linker Conjugate 143_TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
